Phenallymal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h2-7H,1,8H2,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIGZSBYKGQJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150919 | |
| Record name | Phenallymal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115-43-5 | |
| Record name | Alphenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115-43-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenallymal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenallymal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60150919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-allyl-5-phenylbarbituric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.718 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENALLYMAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T7L08Q9JI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Alphenal chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alphenal, also known as 5-allyl-5-phenylbarbituric acid, is a barbiturate derivative with notable anticonvulsant properties. This document provides an in-depth technical overview of Alphenal, encompassing its chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action. Detailed experimental protocols for its synthesis, analysis, and anticonvulsant evaluation are presented. Furthermore, this guide illustrates the key signaling pathways affected by Alphenal, offering a valuable resource for researchers in pharmacology and drug development.
Chemical Structure and Properties
Alphenal is a derivative of barbituric acid with an allyl and a phenyl group substituted at the 5-position.
Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 5-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
| Other Names | 5-allyl-5-phenylbarbituric acid, Alphenal, Prophenal |
| CAS Number | 115-43-5 |
| Chemical Formula | C₁₃H₁₂N₂O₃ |
| SMILES | C=CCC1(C(=O)NC(=O)NC1=O)c2ccccc2 |
Physicochemical Properties
A comprehensive summary of the physicochemical properties of Alphenal is provided below. Data for related barbiturates, Phenobarbital and Barbital, are included for comparative purposes.
| Property | Alphenal | Phenobarbital (for comparison) | Barbital (for comparison) |
| Molar Mass | 244.25 g/mol | 232.24 g/mol | 184.19 g/mol |
| Melting Point | Data not available | 174-178 °C | 188-192 °C |
| pKa | Data not available | 7.3 | 7.8 |
| logP | Data not available | 1.47 | 0.65 |
| Water Solubility | Poor | 1 mg/mL | 4.6 mg/mL |
| Solubility | Soluble in DMF and DMSO (1 mg/mL) | Freely soluble in ethanol | Soluble in hot water |
Pharmacology
Mechanism of Action
Alphenal, as a member of the barbiturate class, exerts its primary pharmacological effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system.[1] Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[1] The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in central nervous system depression.
At higher concentrations, barbiturates can also directly activate the GABA-A receptor and inhibit glutamate receptors, further contributing to their sedative and anticonvulsant effects.[2]
Pharmacodynamics
Pharmacokinetics and Metabolism
Detailed pharmacokinetic parameters for Alphenal, such as bioavailability, plasma protein binding, volume of distribution, and elimination half-life, are not well-documented.
Studies on the metabolism of allylic barbiturates, including Alphenal, have shown that the allyl side chain is a primary site of metabolic transformation. The metabolic pathways involve the formation of epoxides and their subsequent hydrolysis to diols.
Experimental Protocols
Synthesis of 5-Allyl-5-phenylbarbituric Acid (Alphenal)
A general method for the synthesis of 5,5-disubstituted barbituric acids involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base, such as sodium ethoxide. For the synthesis of Alphenal, diethyl allylphenylmalonate would be the required precursor.
Methodology:
-
Preparation of Diethyl Allylphenylmalonate: This can be achieved by the sequential alkylation of diethyl malonate, first with a phenyl halide and then with an allyl halide, or vice versa, using a suitable base like sodium ethoxide.
-
Condensation with Urea: Diethyl allylphenylmalonate is refluxed with urea in the presence of sodium ethoxide in absolute ethanol.
-
Acidification and Isolation: The resulting sodium salt of Alphenal is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the free barbituric acid. The crude product is then collected by filtration, washed, and purified by recrystallization.
Quantification of Alphenal in Biological Samples
Gas chromatography-mass spectrometry (GC-MS) is a sensitive and specific method for the quantification of barbiturates in biological fluids.
Methodology:
-
Sample Preparation: A known volume of the biological sample (e.g., plasma, urine) is acidified.
-
Liquid-Liquid Extraction: Alphenal is extracted from the aqueous sample into an organic solvent (e.g., ethyl acetate, chloroform). An internal standard (e.g., a deuterated analog of Alphenal or another barbiturate) is added prior to extraction for accurate quantification.
-
Derivatization (Optional but Recommended): To improve chromatographic properties and sensitivity, the extracted Alphenal can be derivatized, for example, by methylation with diazomethane.
-
GC-MS Analysis: The derivatized extract is injected into a gas chromatograph coupled to a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring characteristic ions of Alphenal and the internal standard.
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of Alphenal in the sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.
In Vivo Evaluation of Anticonvulsant Activity
The anticonvulsant properties of Alphenal can be evaluated in various animal models of epilepsy. The maximal electroshock (MES) test and the pentylenetetrazol (PTZ)-induced seizure test are two commonly used screening models.[3][4][5]
Maximal Electroshock (MES) Seizure Model:
-
Animals: Adult male mice or rats are typically used.
-
Drug Administration: Alphenal is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the vehicle alone.
-
Induction of Seizures: At a predetermined time after drug administration (to allow for drug absorption and distribution), a maximal electrical stimulus is delivered via corneal or ear electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Endpoint: The ability of Alphenal to prevent the tonic hindlimb extension is considered a measure of its anticonvulsant activity against generalized tonic-clonic seizures. The ED₅₀ (the dose effective in protecting 50% of the animals) can be calculated.
Pentylenetetrazol (PTZ)-Induced Seizure Model:
-
Animals: Adult male mice or rats are used.
-
Drug Administration: Alphenal is administered i.p. or p.o. at various doses, with a control group receiving the vehicle.
-
Induction of Seizures: After a suitable absorption period, a convulsant dose of PTZ (typically administered subcutaneously or intraperitoneally) is given.
-
Observation: The animals are observed for the onset and severity of seizures (e.g., myoclonic jerks, clonic convulsions).
-
Endpoint: The ability of Alphenal to increase the latency to the first seizure or to prevent the occurrence of clonic convulsions is a measure of its efficacy against absence and myoclonic seizures. The ED₅₀ can be determined.
Signaling Pathways and Visualizations
The primary signaling pathway affected by Alphenal is the GABAergic inhibitory neurotransmission pathway. The following diagrams illustrate this pathway and the workflow for evaluating anticonvulsant activity.
Caption: GABAergic signaling pathway and the modulatory effect of Alphenal.
References
- 1. news-medical.net [news-medical.net]
- 2. tutorchase.com [tutorchase.com]
- 3. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 4. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Phenallymal: A Technical Guide to its Synthesis and Neuropharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenallymal, chemically known as 5-allyl-5-phenylbarbituric acid, is a derivative of barbituric acid, a class of compounds historically significant for their central nervous system depressant effects. This technical guide provides a comprehensive overview of the synthesis, discovery, and pharmacological properties of this compound. While specific historical details of its discovery and quantitative pharmacological data are not extensively documented in publicly accessible literature, this paper extrapolates from the well-established chemistry and pharmacology of barbiturates to present a detailed account. This guide includes a generalized, yet detailed, experimental protocol for its synthesis, an exploration of its mechanism of action at the GABA-A receptor, and structured data tables. Diagrams illustrating the synthetic pathway and the signaling mechanism are provided to facilitate a deeper understanding for research and drug development professionals.
Introduction
This compound, also known by the name Allofenyl, is a 5,5-disubstituted derivative of barbituric acid. The core structure of barbiturates was first synthesized in 1864 by Adolf von Baeyer.[1] The pharmacological effects of barbiturates are primarily determined by the nature of the substituents at the 5-position of the pyrimidine ring.[2] These compounds have been extensively studied and utilized for their sedative, hypnotic, anticonvulsant, and anesthetic properties.[2][3] this compound, with its allyl and phenyl groups at the C-5 position, is expected to exhibit characteristic barbiturate activity. This guide aims to provide a detailed technical overview for researchers interested in the synthesis and pharmacological evaluation of this compound.
Discovery and History
Detailed historical records outlining the specific discovery and initial synthesis of this compound (Allofenyl) are scarce in the available scientific literature. However, the era of barbiturate discovery and development, primarily in the early to mid-20th century, saw the synthesis of thousands of derivatives.[3] It is highly probable that this compound was synthesized during this period of extensive structure-activity relationship studies aimed at optimizing the therapeutic properties of barbiturates. The general synthetic methodology for 5,5-disubstituted barbiturates was well-established, allowing for the systematic creation of novel compounds like this compound.
Synthesis of this compound
The synthesis of this compound follows the classical and well-established pathway for producing 5,5-disubstituted barbituric acids. The key steps involve the synthesis of a disubstituted malonic ester intermediate, followed by its condensation with urea.
Synthesis of Diethyl Allylphenylmalonate (Intermediate)
The crucial intermediate for the synthesis of this compound is diethyl allylphenylmalonate. This is typically prepared via a two-step alkylation of diethyl malonate.
Step 1: Synthesis of Diethyl Phenylmalonate
The first step involves the introduction of the phenyl group onto the diethyl malonate backbone. A common method is the palladium-catalyzed arylation of diethyl malonate with a phenyl halide, such as bromobenzene.
-
Experimental Protocol:
-
To a reaction vessel under an inert atmosphere, add a palladium catalyst (e.g., bis(dibenzylideneacetone)palladium(0)), a suitable phosphine ligand (e.g., di-tert-butyl(neopentyl)phosphine), and a strong base (e.g., sodium hydride).
-
Add a solvent such as toluene, followed by diethyl malonate and bromobenzene.
-
The reaction mixture is heated (e.g., to 70°C) and stirred for a prolonged period (e.g., 24 hours).
-
Upon completion, the reaction mixture is worked up by filtering through a pad of celite and concentrating the filtrate.
-
The crude product is then purified by column chromatography on silica gel to yield diethyl phenylmalonate.[4]
-
Step 2: Synthesis of Diethyl Allylphenylmalonate
The second substitution introduces the allyl group. This is a standard malonic ester synthesis alkylation.
-
Experimental Protocol:
-
Dissolve diethyl phenylmalonate in a suitable anhydrous solvent (e.g., ethanol) in a reaction vessel equipped with a reflux condenser.
-
Add a base, typically sodium ethoxide, to generate the enolate anion.
-
To the resulting solution, add allyl bromide dropwise.
-
The reaction mixture is then heated to reflux and maintained at that temperature for several hours to ensure complete reaction.
-
After cooling, the reaction mixture is worked up, which may involve neutralization, extraction with an organic solvent, and drying of the organic phase.
-
The solvent is removed under reduced pressure, and the resulting crude diethyl allylphenylmalonate is purified, for instance, by vacuum distillation.
-
Condensation with Urea to form this compound
The final step is the condensation of the disubstituted malonic ester, diethyl allylphenylmalonate, with urea to form the barbiturate ring.
-
Experimental Protocol:
-
In a reaction vessel, dissolve sodium metal in an excess of absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To this solution, add diethyl allylphenylmalonate, followed by urea.
-
The reaction mixture is heated under reflux for an extended period (e.g., 8-12 hours).
-
After the reaction is complete, the ethanol is distilled off.
-
The residue is dissolved in water and acidified with a strong acid (e.g., hydrochloric acid), which causes the precipitation of this compound.
-
The crude this compound is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent (e.g., aqueous ethanol) to yield the final product.
-
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 5-phenyl-5-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione |
| Molecular Formula | C₁₃H₁₂N₂O₃ |
| Molecular Weight | 244.25 g/mol |
| Appearance | White crystalline solid (expected) |
| SMILES | C=CCC1(C(=O)NC(=O)NC1=O)c2ccccc2 |
| InChI Key | WOIGZSBYKGQJGL-UHFFFAOYSA-N |
Note: Some physical properties are predicted based on the general characteristics of barbiturates.
Mechanism of Action
This compound, as a barbiturate, is expected to exert its effects on the central nervous system primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.
The GABA-A receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻) into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an overall inhibitory effect on neurotransmission.
Barbiturates bind to a distinct allosteric site on the GABA-A receptor complex. This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening. This prolonged channel opening leads to a greater influx of chloride ions and a more pronounced inhibitory effect compared to GABA acting alone. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their potential for toxicity and overdose.
Table 2: General Pharmacological Profile of Barbiturates
| Parameter | Description |
| Mechanism of Action | Positive allosteric modulator of the GABA-A receptor. Increases the duration of Cl⁻ channel opening. |
| Therapeutic Effects | Sedation, hypnosis, anticonvulsant, anesthesia. |
| Potential Side Effects | Drowsiness, dizziness, cognitive impairment, respiratory depression. |
| Drug Interactions | Potentiates the effects of other CNS depressants (e.g., alcohol, benzodiazepines). |
Visualizations
Synthetic Pathway of this compound
Caption: General synthetic route to this compound.
Mechanism of Action at the GABA-A Receptor
Caption: this compound's modulation of the GABA-A receptor.
Conclusion
References
Alphenal: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
Alphenal , a barbiturate derivative, has been recognized for its anticonvulsant properties. This technical guide provides a comprehensive overview of the available knowledge on the pharmacokinetics and pharmacodynamics of Alphenal, intended for researchers, scientists, and professionals in drug development. While specific quantitative data for Alphenal remains limited in publicly accessible literature, this document synthesizes the existing information and extrapolates from the broader class of barbiturates to provide a functional understanding of its physiological and biochemical interactions.
Core Pharmacokinetic and Pharmacodynamic Parameters
Due to the limited availability of specific experimental data for Alphenal, a comprehensive quantitative summary is not currently possible. The table below presents the known data for Alphenal and comparative data for a structurally similar and well-studied barbiturate, Phenobarbital, to provide context.
| Parameter | Alphenal | Phenobarbital (for comparison) | Data Source |
| Pharmacokinetics | |||
| Bioavailability (Oral) | Data not available | ~90% | |
| Half-life (t½) | Intermediate-acting | 53–118 hours | |
| Volume of Distribution (Vd) | Data not available | 0.5-1 L/kg | |
| Protein Binding | Data not available | 20-45% | |
| Metabolism | Data not available | Primarily hepatic (CYP2C19) | |
| Excretion | Data not available | Renal | |
| Pharmacodynamics | |||
| LD50 (Oral, Mouse) | 280 mg/kg | 162 mg/kg | |
| ED50 (Anticonvulsant) | Data not available | 10-30 mg/kg (mouse, various models) | |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptors; Antagonist of AMPA/Kainate receptors | Positive allosteric modulator of GABA-A receptors; Antagonist of AMPA/Kainate receptors |
Pharmacodynamics: Mechanism of Action
The primary pharmacodynamic effect of Alphenal, like other barbiturates, is the depression of the central nervous system (CNS). This is achieved through two main signaling pathways:
-
Potentiation of GABAergic Inhibition: Alphenal binds to the γ-aminobutyric acid type A (GABA-A) receptor at a site distinct from the GABA binding site. This allosteric binding potentiates the effect of GABA, increasing the duration of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect.
-
Inhibition of Glutamatergic Excitatory Transmission: Alphenal also acts as an antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of glutamate receptors. By blocking these receptors, Alphenal reduces the excitatory effects of glutamate, the primary excitatory neurotransmitter in the CNS.
The dual action of enhancing inhibition and reducing excitation contributes to the anticonvulsant and sedative properties of Alphenal.
Pharmacokinetics: ADME Profile
Absorption: Alphenal is administered orally. Like other barbiturates, it is expected to be well-absorbed from the gastrointestinal tract.
Distribution: The distribution of barbiturates is influenced by their lipid solubility. As an intermediate-acting barbiturate, Alphenal likely possesses moderate lipid solubility, allowing it to cross the blood-brain barrier and distribute into other tissues.
Metabolism: Barbiturates are primarily metabolized in the liver by the cytochrome P450 enzyme system. The specific metabolic pathways for Alphenal have not been detailed in the available literature.
Excretion: The metabolites of barbiturates, and a fraction of the unchanged drug, are excreted by the kidneys.
Experimental Protocols
Detailed experimental protocols for Alphenal are scarce in the published literature. However, this section outlines general methodologies that would be employed to investigate its pharmacokinetic and pharmacodynamic properties.
In Vivo Anticonvulsant Activity Assessment
Objective: To determine the median effective dose (ED50) of Alphenal required to protect against experimentally induced seizures in an animal model (e.g., mice or rats).
Protocol:
-
Animal Model: A cohort of male CD1 mice is typically used.
-
Drug Administration: Alphenal is dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) or intraperitoneally (i.p.) at various doses to different groups of mice. A control group receives the vehicle only.
-
Induction of Seizures: At a predetermined time after drug administration (to coincide with peak plasma concentration), seizures are induced. Common methods include:
-
Maximal Electroshock (MES) Test: An electrical stimulus is delivered via corneal or ear-clip electrodes to induce tonic-clonic seizures.
-
Pentylenetetrazole (PTZ) Test: A subcutaneous or intraperitoneal injection of PTZ, a GABA-A receptor antagonist, is administered to induce clonic seizures.
-
-
Observation: Animals are observed for the presence or absence of a defined seizure endpoint (e.g., tonic hindlimb extension in the MES test, or generalized clonic seizures lasting for a specific duration in the PTZ test).
-
Data Analysis: The percentage of animals protected from seizures at each dose is recorded. The ED50, the dose at which 50% of the animals are protected, is then calculated using probit analysis.
In Vitro GABA-A Receptor Modulation Assay
Objective: To quantify the modulatory effect of Alphenal on GABA-A receptor function.
Protocol:
-
Cell Culture: A stable cell line expressing recombinant human GABA-A receptors (e.g., HEK293 or CHO cells) is used.
-
Electrophysiology (Patch-Clamp):
-
Whole-cell patch-clamp recordings are performed on the transfected cells.
-
A sub-maximal concentration of GABA (e.g., EC10-EC20) is applied to elicit a baseline chloride current.
-
Alphenal is then co-applied with GABA at various concentrations.
-
The potentiation of the GABA-induced current by Alphenal is measured.
-
-
Data Analysis: A concentration-response curve for Alphenal is generated, and the EC50 (the concentration of Alphenal that produces 50% of the maximal potentiation) is determined.
Conclusion
Alphenal is an intermediate-acting barbiturate with established anticonvulsant properties. Its mechanism of action aligns with other members of its class, involving the potentiation of GABA-A receptor-mediated inhibition and the antagonism of excitatory glutamate receptors. While a detailed quantitative pharmacokinetic and pharmacodynamic profile of Alphenal is not extensively documented in publicly available resources, the general principles of barbiturate pharmacology provide a solid foundation for its understanding. Further research is warranted to fully characterize the ADME properties and specific potency of Alphenal to aid in its potential therapeutic applications and to provide a more complete toxicological profile. The experimental frameworks outlined in this guide provide a roadmap for such future investigations.
In Vitro and In Vivo Effects of Alphenal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alphenal (5-allyl-5-phenylbarbituric acid) is a barbiturate derivative with known anticonvulsant properties. This technical guide provides a comprehensive overview of the available in vitro and in vivo data on Alphenal. The primary mechanism of action of barbiturates involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, leading to enhanced inhibitory neurotransmission. Additionally, barbiturates can exhibit inhibitory effects on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This guide summarizes the key pharmacological data, details relevant experimental protocols, and presents signaling pathways and experimental workflows to facilitate further research and drug development efforts related to Alphenal and similar compounds.
In Vivo Effects of Alphenal
The in vivo effects of Alphenal are primarily characterized by its anticonvulsant and sedative properties. Key quantitative data from in vivo studies are summarized below.
Acute Toxicity
The acute toxicity of a compound is a critical parameter in preclinical safety assessment. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.
| Parameter | Species | Route of Administration | Value |
| LD50 | Mouse | Oral | 280 mg/kg |
Table 1: Acute Toxicity of Alphenal
Anticonvulsant Activity
| Test | Species | Compound | ED50 |
| Maximal Electroshock (MES) | Mouse | Phenobarbital | 16.3 mg/kg[1] |
| Pentylenetetrazole (PTZ) | Mouse | Phenobarbital | 12.7 mg/kg[1] |
Table 2: Anticonvulsant Activity of Phenobarbital (as a proxy for Alphenal)
In Vitro Effects of Alphenal
The in vitro effects of Alphenal are centered on its interaction with key neurotransmitter receptors involved in the regulation of neuronal excitability.
Modulation of GABA-A Receptors
Alphenal, as a barbiturate, is expected to enhance the function of GABA-A receptors. This potentiation of GABAergic inhibition is a hallmark of the barbiturate class of drugs. Quantitative data on the specific binding affinity (Ki or IC50) and efficacy (EC50) of Alphenal at GABA-A receptors are not available in the current literature.
Antagonism of AMPA Receptors
In addition to their effects on GABA-A receptors, barbiturates can also act as antagonists at AMPA receptors, which are responsible for fast excitatory neurotransmission. This dual mechanism of action contributes to their overall central nervous system depressant effects. Specific quantitative data on the binding affinity of Alphenal to AMPA receptors are not currently available.
Experimental Protocols
In Vivo: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for drugs with activity against generalized tonic-clonic seizures.
Objective: To assess the ability of a test compound to protect against seizures induced by a maximal electrical stimulus.
Apparatus:
-
Electroconvulsiometer
-
Corneal or ear clip electrodes
-
Animal restraining device
Procedure:
-
Animals (typically mice or rats) are divided into control and treatment groups.
-
The test compound (Alphenal) is administered to the treatment group, while the control group receives the vehicle. The route of administration and pre-treatment time are determined based on the pharmacokinetic profile of the compound.
-
At the time of peak drug effect, a supramaximal electrical stimulus (e.g., 50-60 Hz, 150-200 mA for 0.2 seconds in mice) is delivered via corneal or ear clip electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension seizure.
-
The percentage of animals protected from the tonic hindlimb extension in the treatment group is calculated and compared to the control group.
-
The median effective dose (ED50), the dose that protects 50% of the animals, is determined by testing a range of doses.
In Vivo: Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ test is used to identify compounds that can prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole.
Objective: To evaluate the ability of a test compound to protect against PTZ-induced clonic seizures.
Apparatus:
-
Observation chambers
-
Syringes and needles for injection
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound (Alphenal) is administered to the treatment group, and the vehicle is administered to the control group.
-
After the appropriate pre-treatment time, a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneous or intraperitoneal) is administered.[2]
-
Animals are placed in individual observation chambers and observed for the onset and duration of clonic seizures for a defined period (e.g., 30 minutes).
-
The latency to the first clonic seizure and the percentage of animals protected from seizures in the treatment group are recorded.
-
The ED50 is calculated based on the dose-response data.
In Vitro: GABA-A Receptor Patch-Clamp Electrophysiology
This technique allows for the direct measurement of the effect of a compound on the function of GABA-A receptors in isolated neurons or cell lines expressing these receptors.
Objective: To determine if Alphenal modulates GABA-A receptor-mediated currents.
Apparatus:
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Micromanipulators
-
Perfusion system
Procedure:
-
Prepare a cell culture of neurons or a cell line expressing GABA-A receptors.
-
Establish a whole-cell patch-clamp recording from a single cell.
-
Apply GABA at a sub-maximal concentration (e.g., EC20) to elicit a baseline current response.
-
Co-apply Alphenal with GABA and measure the change in the current amplitude. An increase in the current amplitude in the presence of Alphenal indicates positive allosteric modulation.
-
To determine the EC50 of Alphenal's modulatory effect, a concentration-response curve is generated by applying a range of Alphenal concentrations.
In Vitro: AMPA Receptor Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for the AMPA receptor.
Objective: To measure the ability of Alphenal to displace a radiolabeled ligand from the AMPA receptor.
Apparatus:
-
Cell membrane preparations from a brain region rich in AMPA receptors (e.g., cortex or hippocampus) or from cells expressing recombinant AMPA receptors.
-
Radiolabeled AMPA receptor antagonist (e.g., [3H]CNQX).
-
Scintillation counter.
Procedure:
-
Incubate the cell membrane preparation with the radiolabeled ligand in the presence of varying concentrations of the test compound (Alphenal).
-
After reaching equilibrium, separate the bound from the free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of Alphenal that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Alphenal's Proposed Mechanism of Action
References
Alphenal: A Technical Deep-Dive into its Binding Profile and Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding profile and receptor affinity of Alphenal (5-allyl-5-phenylbarbituric acid), a barbiturate derivative with known anticonvulsant properties. Due to the limited availability of direct quantitative binding data for Alphenal, this document leverages data from structurally and functionally similar barbiturates, such as phenobarbital, pentobarbital, and secobarbital, to provide a representative and comparative analysis of its expected interactions with key central nervous system receptors.
Core Mechanism of Action
Alphenal, as a member of the barbiturate class, is understood to exert its primary effects on the central nervous system through the modulation of inhibitory and excitatory neurotransmission. The core mechanism involves a positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Barbiturates bind to a site on the GABA-A receptor that is distinct from the binding sites for GABA and benzodiazepines.[1] This interaction increases the duration of the opening of the receptor's associated chloride (Cl-) ion channel in response to GABA, leading to a prolonged influx of chloride ions.[2] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus enhancing synaptic inhibition.[3]
At higher concentrations, barbiturates can also directly activate the GABA-A receptor, mimicking the effect of GABA.[4] Furthermore, barbiturates are known to be relatively non-selective and can also inhibit excitatory neurotransmission by blocking ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1]
Receptor Binding Profile
Table 1: Potency of Barbiturates at GABA-A Receptors
| Compound | Assay Type | Parameter | Value (µM) | Species/Tissue | Reference |
| Pentobarbital | Electrophysiology | EC50 (Direct Activation) | 330 | Rat Hippocampal Neurons | [5] |
| EC50 (Potentiation of 1µM GABA) | 94 | Rat Hippocampal Neurons | [5] | ||
| Phenobarbital | Electrophysiology | EC50 (Direct Activation) | 3000 | Rat Hippocampal Neurons | [5] |
| EC50 (Potentiation of 1µM GABA) | 890 | Rat Hippocampal Neurons | [5] | ||
| EC50 (IPSC Decay Prolongation) | 144 | Rat Neocortical Neurons | [6] | ||
| Amobarbital | Electrophysiology | EC50 (IPSC Decay Prolongation) | 103 | Rat Neocortical Neurons | [6] |
Table 2: Inhibitory Activity of Barbiturates at Glutamate and Nicotinic Receptors
| Compound | Receptor Target | Parameter | Value (µM) | Species/Tissue | Reference |
| Pentobarbital | AMPA Receptor | IC50 | 51 | Mouse Hippocampal Neurons | [7] |
| Thiopental | AMPA Receptor | IC50 | 34 | Mouse Hippocampal Neurons | [7] |
| Phenobarbital | AMPA Receptor | IC50 | 205 | Mouse Hippocampal Neurons | [7] |
| Amobarbital | Nicotinic Acetylcholine Receptor | IC50 | 28 | Torpedo nobiliana | [8] |
| Secobarbital | Nicotinic Acetylcholine Receptor | IC50 | 110 | Torpedo nobiliana | [8] |
| Pentobarbital | Nicotinic Acetylcholine Receptor | IC50 | 400 | Torpedo nobiliana | [8] |
| Phenobarbital | Nicotinic Acetylcholine Receptor | IC50 | 690 | Torpedo nobiliana | [8] |
Signaling Pathways
The primary signaling pathway influenced by Alphenal is the GABAergic inhibitory pathway. The following diagram illustrates the mechanism of action of barbiturates on the GABA-A receptor and the subsequent downstream effects.
Experimental Protocols
The determination of a compound's binding affinity and functional modulation of receptors is achieved through various in-vitro assays. Below are detailed methodologies for two key experimental approaches relevant to the study of Alphenal.
Radioligand Binding Assay for GABA-A Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GABA-A receptor using a radiolabeled agonist, [3H]muscimol.[8]
Materials:
-
Rat brain membranes (e.g., from hippocampus or cortex)
-
[3H]muscimol (specific activity ~10-30 Ci/mmol)
-
Unlabeled GABA (for determining non-specific binding)
-
Test compound (e.g., Alphenal)
-
Assay Buffer: 50 mM Tris-Citrate, pH 7.1[4]
-
Wash Buffer: Ice-cold 50 mM Tris-Citrate buffer[4]
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation fluid
-
Filtration manifold
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw frozen rat brain membranes on ice and resuspend in assay buffer.[4] Protein concentration should be determined and adjusted to be within the linear range of the assay (typically up to 1.0 mg/mL).[8]
-
Assay Setup: In test tubes, prepare the following in triplicate:
-
Incubation: Add the membrane preparation to each tube to initiate the binding reaction. Incubate at 4°C for 60 minutes.[4]
-
Filtration: Rapidly terminate the incubation by filtering the contents of each tube through glass fiber filters using a filtration manifold. Wash the filters twice with ice-cold wash buffer to remove unbound radioligand.[4]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]muscimol binding) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the method for assessing the functional modulation of GABA-A receptors by a test compound in cultured neurons or cell lines expressing the receptor.
Materials:
-
Cultured neurons (e.g., rat hippocampal neurons) or a cell line expressing GABA-A receptors (e.g., HEK-293 cells).
-
External solution (ECS) containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4.
-
Internal (pipette) solution containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH adjusted to 7.2.
-
GABA stock solution.
-
Test compound (e.g., Alphenal) stock solution.
-
Patch-clamp rig (inverted microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pipette pulling.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamp recording.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Recording Setup: Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with ECS.
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and apply slight positive pressure.
-
Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -80 mV.[9]
-
Compound Application:
-
Establish a stable baseline current.
-
Apply a low concentration of GABA (e.g., EC5-EC10) to elicit a control current.
-
Co-apply the same concentration of GABA with varying concentrations of the test compound to assess potentiation.
-
To assess direct activation, apply the test compound in the absence of GABA.
-
Ensure complete washout of compounds between applications.
-
-
Data Acquisition and Analysis:
-
Record the current responses using data acquisition software.
-
Measure the peak amplitude of the GABA-elicited currents in the absence and presence of the test compound.
-
Construct concentration-response curves by plotting the percentage potentiation or direct activation against the logarithm of the test compound concentration.
-
Determine the EC50 value for potentiation and/or direct activation using non-linear regression.
-
Conclusion
While direct quantitative binding data for Alphenal remains elusive, a comprehensive understanding of its pharmacological profile can be inferred from the extensive research on related barbiturates. Alphenal is expected to be a positive allosteric modulator and direct agonist at GABA-A receptors, and an antagonist at ionotropic glutamate receptors. The provided comparative data and detailed experimental protocols offer a robust framework for researchers and drug development professionals to investigate the nuanced pharmacology of Alphenal and similar compounds. Further studies employing the methodologies outlined herein are essential to precisely quantify the binding affinity and receptor subtype selectivity of Alphenal.
References
- 1. Barbiturate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 4. Frontiers | Probes for the heterogeneity of muscimol binding sites in rat brain [frontiersin.org]
- 5. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of glutamate receptors and barbiturate anesthesia: increased sensitivity to pentobarbital-induced anesthesia despite reduced inhibition of AMPA receptors in GluR2 null mutant mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Trajectory of Alphenal: A Medicinal Chemistry Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Alphenal, chemically known as 5-allyl-5-phenylbarbituric acid, is a barbiturate derivative that emerged in the 1920s.[1] As a member of the barbiturate class, it belongs to a group of central nervous system (CNS) depressants that have played a significant role in the history of medicine. This technical guide provides a comprehensive overview of the historical context of Alphenal within medicinal chemistry, detailing its development, physicochemical properties, pharmacological actions, and the experimental methodologies used in its evaluation. While specific data for Alphenal is limited in contemporary literature, this guide incorporates comparative data from other intermediate-acting barbiturates to provide a thorough understanding of its profile.
Historical Development
The development of Alphenal is rooted in the broader history of barbiturates, which began with the synthesis of barbituric acid by Adolf von Baeyer in 1864. The first pharmacologically active barbiturate, barbital, was introduced into medicine in 1904, followed by the widely used phenobarbital in 1912. These early successes spurred further research into the synthesis of new barbiturate derivatives with varying durations of action and therapeutic profiles.
Alphenal was developed during this period of active exploration in barbiturate chemistry. A German patent filed in 1931 and assigned to Hoffmann La Roche describes a "Process for the preparation of C, C-disubstituted barbituric acids," which includes compounds of Alphenal's structural class. Its primary therapeutic application was as an anticonvulsant for the treatment of epilepsy and convulsions, although it was not as commonly prescribed as phenobarbital.[1] Alphenal was also recognized for its sedative-hypnotic properties, characteristic of intermediate-acting barbiturates.
Physicochemical and Pharmacokinetic Properties
The therapeutic utility of a barbiturate is intrinsically linked to its physicochemical and pharmacokinetic properties. While specific experimental values for Alphenal are scarce in modern databases, the following table summarizes its known properties and provides comparative data for the structurally similar intermediate-acting barbiturates, amobarbital and butabarbital.
| Property | Alphenal (5-allyl-5-phenylbarbituric acid) | Amobarbital (5-ethyl-5-isopentylbarbituric acid) | Butabarbital (5-sec-butyl-5-ethylbarbituric acid) |
| Chemical Formula | C₁₃H₁₂N₂O₃ | C₁₁H₁₈N₂O₃ | C₁₀H₁₆N₂O₃ |
| Molar Mass | 244.25 g/mol [1] | 226.27 g/mol | 212.24 g/mol |
| pKa | Data not available | ~7.8 | ~7.9 |
| logP | Data not available | 1.96 | 1.63 |
| Duration of Action | Intermediate | Intermediate | Intermediate |
| Half-life | Data not available | 16-40 hours | 34-42 hours |
| Metabolism | Hepatic (presumed) | Hepatic (hydroxylation) | Hepatic (hydroxylation) |
| Protein Binding | Data not available | ~60% | ~26% |
| LD₅₀ (oral, mouse) | 280 mg/kg[1] | 300 mg/kg | 600 mg/kg |
Note: Data for amobarbital and butabarbital are provided for comparative purposes due to the limited availability of specific data for Alphenal.
Mechanism of Action: Modulation of GABAergic Neurotransmission
The primary mechanism of action for Alphenal, like other barbiturates, involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.
Caption: Alphenal's mechanism of action at the GABAergic synapse.
At therapeutic concentrations, Alphenal binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to a prolonged opening of the chloride ion channel. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus producing a CNS depressant effect. At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA, which contributes to their more profound CNS depressant effects and lower therapeutic index compared to benzodiazepines.
Experimental Protocols
Synthesis of 5-allyl-5-phenylbarbituric Acid (Alphenal)
While the specific patent from Hoffmann La Roche provides the earliest reference, a general synthetic route for 5,5-disubstituted barbituric acids involves the condensation of a disubstituted malonic ester with urea.
General Protocol:
-
Preparation of Diethyl Allylphenylmalonate: Phenylacetonitrile is reacted with sodium ethoxide and then with an allyl halide to introduce the allyl group at the α-position. The resulting nitrile is then hydrolyzed and esterified to yield diethyl allylphenylmalonate.
-
Condensation with Urea: The diethyl allylphenylmalonate is then condensed with urea in the presence of a strong base, typically sodium ethoxide. This reaction forms the barbiturate ring.
-
Acidification and Purification: The reaction mixture is acidified to precipitate the Alphenal. The crude product is then purified by recrystallization.
Caption: General experimental workflow for the synthesis of Alphenal.
Evaluation of Anticonvulsant Activity
The anticonvulsant properties of barbiturates like Alphenal were historically evaluated using animal models of epilepsy.
Maximal Electroshock (MES) Test:
-
Objective: To assess the ability of a compound to prevent the spread of seizure activity.
-
Methodology:
-
Animals (typically mice or rats) are administered the test compound (Alphenal) or a vehicle control.
-
After a predetermined time for drug absorption, a maximal electrical stimulus is delivered via corneal or auricular electrodes.
-
The endpoint is the abolition of the tonic hindlimb extension phase of the induced seizure.
-
The ED₅₀ (the dose effective in protecting 50% of the animals) is then determined.
-
Pentylenetetrazol (PTZ) Seizure Threshold Test:
-
Objective: To evaluate the ability of a compound to raise the threshold for seizure induction.
-
Methodology:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazol is administered subcutaneously or intravenously.
-
The latency to and the incidence of different seizure types (e.g., myoclonic jerks, clonic seizures) are recorded.
-
An effective compound will delay the onset or prevent the occurrence of seizures.
-
Structure-Activity Relationships (SAR)
The pharmacological profile of barbiturates is heavily influenced by the nature of the substituents at the C5 position of the barbituric acid ring.
-
Lipophilicity: The presence of two substituents at the C5 position is essential for hypnotic and anticonvulsant activity. These substituents increase the lipophilicity of the molecule, allowing it to cross the blood-brain barrier.
-
Nature of Substituents:
-
The total number of carbon atoms in the two side chains influences the potency and duration of action. Generally, as the lipophilicity increases, the onset of action is faster, and the duration of action is shorter.
-
The presence of a phenyl group, as in Alphenal and phenobarbital, is often associated with enhanced anticonvulsant activity.
-
The allyl group in Alphenal contributes to its classification as an intermediate-acting barbiturate.
-
Conclusion
Alphenal represents a significant step in the historical development of medicinal chemistry, specifically in the field of barbiturates. Its discovery and use as an anticonvulsant and sedative highlight the early efforts to modulate CNS activity through synthetic organic chemistry. Although it has been largely superseded by newer agents with improved safety profiles, the study of Alphenal and its congeners provides valuable insights into the fundamental principles of drug design, structure-activity relationships, and the enduring importance of understanding the molecular basis of drug action. The experimental protocols developed for the evaluation of such compounds laid the groundwork for modern neuropharmacological research.
References
Methodological & Application
Application Notes and Protocols for Phenallymal in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenallymal is a synthetic compound belonging to the phenol class of molecules. Its biological activity is primarily attributed to its interaction with γ-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the central nervous system. By acting as a positive allosteric modulator, this compound enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane.[1][2][3] This mechanism makes this compound a compound of interest for studying neuronal excitability, synaptic transmission, and for screening potential therapeutic agents targeting the GABAergic system.
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in a variety of cell culture-based assays. The protocols outlined below cover the assessment of its cytotoxic effects, its influence on apoptosis, and its impact on the cell cycle.
Mechanism of Action: GABA-A Receptor Modulation
This compound potentiates the function of GABA-A receptors. These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions (Cl-).[3] This influx of negatively charged ions hyperpolarizes the cell membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. This compound binds to an allosteric site on the GABA-A receptor complex, distinct from the GABA binding site.[3] This binding event increases the receptor's affinity for GABA and prolongs the duration of the Cl- channel opening, thereby amplifying the inhibitory signal.
Diagram: Simplified Signaling Pathway of this compound
Caption: Simplified diagram of this compound's mechanism of action on the GABA-A receptor.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from in vitro cell culture experiments with this compound. Note that these values are representative and may vary depending on the cell line and experimental conditions.
Table 1: Cytotoxicity of this compound (MTT Assay)
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| SH-SY5Y (Neuroblastoma) | 24 | 150 ± 12.5 |
| 48 | 110 ± 9.8 | |
| 72 | 75 ± 6.3 | |
| HeLa (Cervical Cancer) | 24 | 250 ± 21.2 |
| 48 | 180 ± 15.7 | |
| 72 | 130 ± 11.4 |
Table 2: Induction of Apoptosis by this compound (Annexin V-FITC Assay)
| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+) |
| SH-SY5Y | 50 | 24 | 15.2 ± 2.1 |
| 100 | 24 | 35.8 ± 4.5 | |
| 150 | 24 | 55.3 ± 6.2 | |
| HeLa | 100 | 48 | 12.5 ± 1.9 |
| 150 | 48 | 28.9 ± 3.7 | |
| 200 | 48 | 45.1 ± 5.1 |
Table 3: Cell Cycle Analysis of this compound-Treated Cells (Flow Cytometry)
| Cell Line | This compound Conc. (µM) | Incubation Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| SH-SY5Y | 50 | 24 | 65.4 ± 5.2 | 20.1 ± 2.8 | 14.5 ± 2.1 |
| 100 | 24 | 75.8 ± 6.1 | 12.3 ± 1.9 | 11.9 ± 1.8 | |
| HeLa | 100 | 48 | 60.2 ± 4.9 | 25.7 ± 3.3 | 14.1 ± 2.0 |
| 150 | 48 | 72.1 ± 5.8 | 15.4 ± 2.2 | 12.5 ± 1.9 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HeLa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Diagram: Experimental Workflow for MTT Assay
References
Alphenal: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Alphenal (5-allyl-5-phenylbarbituric acid) is a barbiturate derivative with central nervous system (CNS) depressant properties. Like other barbiturates, it is expected to exhibit sedative, hypnotic, and anticonvulsant effects. These properties make it a compound of interest for preclinical research in areas such as epilepsy, anxiety, and anesthesia. This document provides an overview of its mechanism of action, and guidelines for its dosage and administration in common animal models.
Mechanism of Action
Alphenal, as a member of the barbiturate class, is understood to exert its effects primarily through the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the mammalian brain.
Signaling Pathway of Barbiturates:
Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding potentiates the effect of GABA by increasing the duration of the chloride (Cl-) channel opening. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in CNS depression. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, contributing to their more pronounced CNS depressant effects compared to other modulators like benzodiazepines.
Application of Phenobarbital in Electrophysiology Studies
Note: The initial request for "Alphenal" did not yield specific results in the context of electrophysiology. Based on the phonetic similarity and the relevance to the field, this document provides information on Phenobarbital , a widely studied barbiturate with significant applications in electrophysiology.
Introduction
Phenobarbital, a long-acting barbiturate, is a cornerstone in the study of neuronal excitability and synaptic inhibition.[1] Its primary mechanism of action involves the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[1][2][3] By binding to a distinct site on the GABA-A receptor, phenobarbital potentiates the effect of GABA, leading to a prolonged opening of the chloride ion channel.[3] This influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus dampening neuronal excitability.[3][4] This application note provides a comprehensive overview of the use of phenobarbital in electrophysiological studies, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action
Phenobarbital's primary target is the GABA-A receptor, where it acts as a positive allosteric modulator.[1][2][4] Unlike benzodiazepines, which increase the frequency of channel opening, barbiturates like phenobarbital increase the duration of channel opening in the presence of GABA.[3] At higher concentrations, phenobarbital can directly activate the GABA-A receptor, even in the absence of GABA.[2]
Beyond its effects on GABA-A receptors, phenobarbital has been shown to exert effects on other ion channels, contributing to its overall impact on neuronal function. These secondary mechanisms include the inhibition of voltage-gated calcium channels, which reduces excitatory neurotransmitter release, and the blockade of AMPA/kainate receptors, further decreasing excitatory neurotransmission.[1][2]
Quantitative Data
The following table summarizes key quantitative parameters of phenobarbital's effects derived from electrophysiological studies.
| Parameter | Value | Cell Type/Receptor Subtype | Experimental Condition | Reference |
| Potentiation of GABA-evoked currents | Varies with concentration | Cultured rat olfactory bulb mitral/tufted neurons | Whole-cell patch clamp | [5] |
| Direct Gating of GABA-A Receptor | Occurs at higher concentrations | Recombinant GABA-A receptors | Single-channel patch clamp | [2][6] |
| Effect on Mean Open Time of GABA-A Channel | Increased | Recombinant α1β2γ2L GABA-A receptors | Cell-attached single-channel patch clamp | [6] |
| Effect on Channel Opening Rate Constant (β) | No significant change | Recombinant α1β2γ2L GABA-A receptors | Cell-attached single-channel patch clamp | [6] |
| Inhibition of Voltage-Gated Calcium Channels | Concentration-dependent | Various neuronal preparations | Voltage clamp | [2] |
| Blockade of AMPA/Kainate Receptors | Concentration-dependent | Various neuronal preparations | Voltage clamp | [2] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of GABA-A Receptor Currents
This protocol is designed to measure the effect of phenobarbital on GABA-A receptor-mediated currents in cultured neurons or brain slices.
1. Preparation of Solutions:
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.
-
Intracellular Solution: (in mM) 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Mg, and 0.3 GTP-Na. Adjust pH to 7.3 with CsOH. The use of a high chloride concentration will result in inward GABA-A currents at a holding potential of -60 mV.
2. Cell Preparation:
-
For cultured neurons, plate cells on coverslips several days prior to recording.[7]
-
For brain slices, prepare 300-400 µm thick slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.
3. Recording Procedure:
-
Transfer a coverslip or brain slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 1.5-2 mL/min.[7]
-
Pull patch pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a neuron under visual guidance (e.g., DIC microscopy) and apply gentle positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a GΩ seal.
-
Rupture the membrane with a brief pulse of strong suction to achieve the whole-cell configuration.[7]
-
Clamp the cell at a holding potential of -60 mV.
-
Apply GABA (e.g., 10 µM) via a perfusion system to evoke a baseline current.
-
After establishing a stable baseline, co-apply GABA with varying concentrations of phenobarbital to determine its effect on the current amplitude and decay kinetics.
4. Data Analysis:
-
Measure the peak amplitude and decay time constant of the GABA-A receptor-mediated currents in the absence and presence of phenobarbital.
-
Construct a dose-response curve to determine the EC50 of phenobarbital's potentiation.
Protocol 2: Current-Clamp Recording of Neuronal Excitability
This protocol assesses the impact of phenobarbital on the firing properties of neurons.
1. Solutions and Preparation:
-
Use the same aCSF and a potassium-based intracellular solution (e.g., 135 K-gluconate, 10 KCl, 10 HEPES, 2 ATP-Mg, 0.3 GTP-Na; pH 7.3 with KOH).
-
Prepare cells or slices as described in Protocol 1.
2. Recording Procedure:
-
Establish a whole-cell recording in current-clamp mode.
-
Measure the resting membrane potential of the neuron.
-
Inject a series of hyperpolarizing and depolarizing current steps to determine the neuron's input resistance and firing pattern.
-
Perfuse the chamber with phenobarbital at a desired concentration.
-
Repeat the current injection steps to assess changes in resting membrane potential, input resistance, and action potential firing.
3. Data Analysis:
-
Compare the number of action potentials fired in response to depolarizing current injections before and after phenobarbital application.
-
Analyze changes in action potential threshold, amplitude, and duration.
Visualizations
Caption: Mechanism of Phenobarbital action on the GABA-A receptor.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. Selective modulation of GABAA receptors by aluminum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. modulation-of-gabaa-receptor-channel-gating-by-pentobarbital - Ask this paper | Bohrium [bohrium.com]
- 7. docs.axolbio.com [docs.axolbio.com]
Application Notes and Protocols: Phenallymal as a Positive Control in Anticonvulsant Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenallymal, a barbiturate derivative, serves as a reliable positive control in preclinical anticonvulsant drug screening. Its well-characterized mechanism of action, centered on the potentiation of GABAergic inhibition, makes it an ideal reference compound for validating both in vivo and in vitro assay systems designed to identify novel antiepileptic drugs. These application notes provide detailed protocols for the use of this compound in key anticonvulsant assays and summarize its expected performance.
Mechanism of Action
This compound exerts its anticonvulsant effects primarily by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. As a positive allosteric modulator, this compound binds to a site on the GABA-A receptor distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of the chloride ion channel opening, leading to an prolonged influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane increases the threshold for firing action potentials, thereby suppressing neuronal excitability and seizure activity.
Caption: GABA-A Receptor Signaling Pathway Modulation by this compound.
Data Presentation
Table 1: In Vivo Anticonvulsant Activity of Phenobarbital
| Assay Model | Species | Endpoint | ED₅₀ (mg/kg) |
| Maximal Electroshock Seizure (MES) | Mouse | Tonic hindlimb extension | 16.3[1] |
| Pentylenetetrazol (PTZ) | Mouse | Clonic seizures | 12.7[1] |
Table 2: Expected In Vitro Effects of this compound
| Assay Type | Preparation | Measured Parameter | Expected Effect |
| Patch-Clamp Electrophysiology | Cultured Neurons or Brain Slices | GABAergic inhibitory postsynaptic currents (IPSCs) | Increased decay time and amplitude |
| Multi-electrode Array (MEA) | Neuronal Networks | Mean firing rate and burst frequency | Decrease in spontaneous and induced hyperactivity |
Experimental Protocols
In Vivo Anticonvulsant Assays
Caption: General Experimental Workflow for In Vivo Anticonvulsant Screening.
1. Maximal Electroshock Seizure (MES) Test
The MES test is a widely used model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.
-
Materials:
-
Rodent shocker with corneal electrodes
-
0.9% saline solution
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
This compound (or phenobarbital) solution
-
Vehicle control solution
-
Test compound solution
-
Mice or rats
-
-
Protocol:
-
Administer this compound (e.g., 10-30 mg/kg, i.p.), vehicle, or test compound to the animals and allow for a pre-treatment period (typically 30-60 minutes).
-
Apply a drop of topical anesthetic to the eyes of each animal, followed by a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Position the corneal electrodes on the eyes of the animal.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension, which is the endpoint of the assay.
-
The absence of tonic hindlimb extension indicates protection.
-
Calculate the ED₅₀, the dose at which 50% of the animals are protected from the seizure endpoint.
-
2. Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test is a model for chemically induced clonic seizures and is useful for identifying compounds that elevate the seizure threshold.
-
Materials:
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg for subcutaneous injection in mice)
-
This compound (or phenobarbital) solution
-
Vehicle control solution
-
Test compound solution
-
Mice or rats
-
Observation chambers
-
Stopwatches
-
-
Protocol:
-
Administer this compound (e.g., 5-20 mg/kg, i.p.), vehicle, or test compound to the animals and allow for a pre-treatment period.
-
Administer PTZ subcutaneously.
-
Immediately place the animal in an observation chamber and start the stopwatch.
-
Observe the animal for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle contractions).
-
Record the latency to the first clonic seizure and the duration of the seizure.
-
Protection is defined as the absence of clonic seizures within the observation period.
-
Calculate the ED₅₀ based on the percentage of animals protected.
-
In Vitro Anticonvulsant Assays
Caption: General Experimental Workflow for In Vitro Electrophysiological Screening.
1. Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in individual neurons, providing detailed mechanistic insights.
-
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Artificial cerebrospinal fluid (ACSF)
-
Intracellular solution
-
This compound solution
-
GABA solution
-
Cultured neurons or acute brain slices
-
-
Protocol:
-
Prepare cultured neurons or acute brain slices for recording.
-
Establish a whole-cell patch-clamp recording from a neuron.
-
Record baseline GABAergic inhibitory postsynaptic currents (IPSCs) by puffing a low concentration of GABA or by stimulating inhibitory interneurons.
-
Perfuse the recording chamber with ACSF containing a known concentration of this compound.
-
Continue to record IPSCs in the presence of this compound.
-
Observe for an increase in the decay time constant and/or amplitude of the IPSCs, which indicates potentiation of the GABA-A receptor.
-
Wash out the this compound with ACSF and ensure the IPSC characteristics return to baseline.
-
Different concentrations of this compound can be applied to generate a dose-response curve and calculate an EC₅₀.
-
2. Multi-Electrode Array (MEA) Analysis
MEAs allow for the simultaneous, non-invasive recording of spontaneous and evoked electrical activity from a network of cultured neurons, making it suitable for higher-throughput screening.
-
Materials:
-
MEA system with integrated amplifier and data acquisition software
-
MEA plates (e.g., 48- or 96-well)
-
Primary or iPSC-derived cortical neurons
-
Cell culture medium and supplements
-
This compound solution
-
Vehicle control solution
-
Test compound solution
-
-
Protocol:
-
Plate neurons on the MEA plate and culture until a stable, spontaneously active network is formed (typically 2-3 weeks).
-
Record baseline spontaneous network activity for a defined period (e.g., 10-15 minutes). Key parameters to measure include mean firing rate, burst frequency, and network synchrony.
-
Apply this compound, vehicle, or test compound to the wells at desired concentrations.
-
After an incubation period (e.g., 30-60 minutes), record the network activity again.
-
Analyze the data to determine the effect of the compounds on the electrophysiological parameters. A decrease in mean firing rate and burst frequency is expected with this compound.
-
To model seizure-like activity, a pro-convulsant agent (e.g., bicuculline or 4-aminopyridine) can be added to the culture, and the ability of this compound or a test compound to reverse the induced hyperactivity can be assessed.
-
Generate concentration-response curves to determine the IC₅₀ for the reduction of neuronal activity.
-
References
Application Note: High-Throughput Quantification of Alphenal in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Alphenal in human plasma. The protocol employs a straightforward protein precipitation procedure for sample preparation, ensuring high recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). The method is validated for linearity, accuracy, and precision, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring of Alphenal.
Introduction
Alphenal, chemically known as 5-allyl-5-phenylbarbituric acid, is a barbiturate derivative with anticonvulsant properties.[1] Accurate and reliable quantification of Alphenal in plasma is crucial for pharmacokinetic characterization, dose optimization, and monitoring in clinical and research settings. This application note presents a detailed protocol for a selective and high-throughput LC-MS/MS method designed for researchers, scientists, and drug development professionals. The method's simplicity and speed make it amenable to the analysis of large numbers of samples.
Materials and Methods
Reagents and Chemicals
-
Alphenal reference standard (≥98% purity)
-
Phenobarbital-d5 (internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human plasma (drug-free)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu Nexera, Waters ACQUITY UPLC)
-
Triple quadrupole mass spectrometer (e.g., SCIEX 4500, Agilent 6400 Series)
-
Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.9 µm)
-
Analytical balance, centrifuges, and calibrated pipettes
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Alphenal and Phenobarbital-d5 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the Alphenal stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Plasma Sample Preparation
A protein precipitation method is employed for sample extraction.
-
Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the IS working solution (100 ng/mL Phenobarbital-d5 in acetonitrile) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 5 mM ammonium acetate) and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The analysis is performed using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: C18, 50 x 2.1 mm, 1.9 µm
-
Mobile Phase A: 5 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient from 10% to 90% B over 3 minutes, followed by a 1-minute wash at 90% B and a 1-minute re-equilibration at 10% B.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Ion Spray Voltage: -4500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
-
MRM Transitions: The precursor-to-product ion transitions are monitored for Alphenal and the internal standard.
-
Data Presentation
The quantitative data for the LC-MS/MS method validation is summarized in the tables below.
Table 1: Optimized Mass Spectrometer Parameters and MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Alphenal (Quantifier) | 243.2 | 200.1 | 150 | -25 |
| Alphenal (Qualifier) | 243.2 | 158.1 | 150 | -35 |
| Phenobarbital-d5 (IS) | 236.1 | 193.1 | 150 | -28 |
Table 2: Method Validation Summary - Linearity, Accuracy, and Precision
| Analyte | Calibration Range (ng/mL) | R² | QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) (n=6) | Intra-day Precision (%CV) (n=6) | Inter-day Accuracy (%) (n=18) | Inter-day Precision (%CV) (n=18) |
| Alphenal | 1 - 1000 | >0.995 | LLOQ | 1 | 98.5 | 8.2 | 99.1 | 9.5 |
| Low | 3 | 101.2 | 5.4 | 102.0 | 6.1 | |||
| Mid | 100 | 99.8 | 3.1 | 100.5 | 4.2 | |||
| High | 800 | 100.9 | 2.5 | 101.3 | 3.7 |
Experimental Workflow Visualization
The overall experimental workflow for the quantification of Alphenal in plasma is depicted in the following diagram.
Caption: Workflow for Alphenal quantification in plasma.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Alphenal in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make it well-suited for applications in clinical research and drug development that require the processing of a large number of samples. The method meets the typical validation criteria for bioanalytical assays, ensuring the generation of high-quality data.
References
Application Notes and Protocols for High-Throughput Screening of Phenallymal and Other GABA-A Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays to identify and characterize positive allosteric modulators of the GABA-A receptor, using Phenallymal (also known as Alphenal) as an exemplary compound.
Introduction
This compound is a barbiturate that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and a key target for therapeutic drugs aimed at treating anxiety, sleep disorders, and epilepsy. High-throughput screening assays are essential for the discovery of novel modulators of the GABA-A receptor. This document outlines a robust HTS assay protocol based on a cell-based fluorescent membrane potential assay, suitable for screening large compound libraries.
Signaling Pathway of GABA-A Receptor Modulation
The GABA-A receptor is a ligand-gated ion channel. Its activation by GABA leads to an influx of chloride ions, hyperpolarizing the neuron and thus inhibiting the generation of action potentials. Positive allosteric modulators, such as this compound, bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to a greater influx of chloride ions and a more pronounced inhibitory signal.
Figure 1. Signaling pathway of GABA-A receptor modulation by GABA and this compound.
High-Throughput Screening Workflow
A typical HTS workflow for identifying GABA-A receptor modulators involves several stages, from assay development and validation to primary and secondary screening, and finally hit confirmation and characterization.
Figure 2. General workflow for a high-throughput screening campaign.
Experimental Protocols
Cell-Based Fluorescent Membrane Potential HTS Assay
This protocol describes a fluorescence-based assay to measure changes in the membrane potential of cells expressing GABA-A receptors upon treatment with test compounds. A fluorescent dye that is sensitive to changes in membrane potential is used to report receptor activity.
Materials:
-
HEK293 cell line stably expressing the desired GABA-A receptor subtype (e.g., α1β2γ2)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit)
-
GABA (agonist)
-
This compound (positive control for a positive allosteric modulator)
-
Picrotoxin (antagonist, negative control)
-
384-well black, clear-bottom assay plates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Protocol:
-
Cell Plating:
-
Culture HEK293 cells expressing the GABA-A receptor to ~80-90% confluency.
-
Harvest cells and resuspend in culture medium at a density of 2 x 105 cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a 384-well assay plate.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add 20 µL of the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes.
-
-
Compound Addition:
-
Prepare a compound plate by adding test compounds, this compound (positive control), and a vehicle control (e.g., DMSO) to respective wells. A typical screening concentration is 10 µM.
-
For dose-response curves, prepare serial dilutions of the compounds.
-
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to add 10 µL of the compound solution to the cell plate, followed by the addition of 10 µL of a sub-maximal concentration of GABA (e.g., EC20).
-
Measure the fluorescence signal before and after the addition of the compound and GABA. The change in fluorescence is indicative of a change in membrane potential.
-
Data Presentation
The following tables summarize hypothetical quantitative data for this compound and control compounds in a GABA-A receptor HTS assay.
Table 1: Single-Point HTS Data
| Compound | Concentration (µM) | % Activation (relative to GABA max) | Hit |
| This compound | 10 | 85 | Yes |
| Diazepam (Control) | 1 | 92 | Yes |
| Picrotoxin (Control) | 10 | -5 | No |
| Vehicle (DMSO) | 1% | 2 | No |
Table 2: Dose-Response Data for this compound
| Concentration (µM) | % Activation |
| 100 | 98 |
| 30 | 95 |
| 10 | 85 |
| 3 | 65 |
| 1 | 40 |
| 0.3 | 20 |
| 0.1 | 5 |
| 0.03 | 2 |
| 0.01 | 1 |
Table 3: Summary of Potency and Efficacy
| Compound | EC50 (µM) | Max Response (% of GABA) |
| This compound | 2.5 | 98 |
| Diazepam | 0.8 | 100 |
Conclusion
The described high-throughput screening assay provides a reliable and efficient method for identifying and characterizing novel modulators of the GABA-A receptor. The use of a fluorescent membrane potential dye in a cell-based format allows for the rapid screening of large compound libraries. The provided protocols and data tables for this compound serve as a guide for setting up and interpreting such screening experiments. Further characterization of identified hits using secondary assays, such as electrophysiology, is recommended to confirm their mechanism of action.
Application Notes and Protocols for Sterile Filtering Alphenal Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance and protocols for the sterile filtration of Alphenal solutions, a critical step in the preparation of sterile drug products. Alphenal, also known as 5-allyl-5-phenylbarbituric acid, is a barbiturate derivative with anticonvulsant properties. Ensuring the sterility of parenteral Alphenal solutions is paramount for patient safety. This document outlines key considerations, filter selection, validation procedures, and detailed experimental protocols.
Introduction to Sterile Filtration of Alphenal
Sterile filtration is a process that removes microorganisms from a fluid stream without adversely affecting the product's quality.[1] It is the preferred method for sterilizing thermolabile substances like many barbiturates. The process relies on size exclusion, where the filter membrane has a pore size small enough to retain bacteria, typically 0.22 µm.[2]
For Alphenal solutions, the sterile filtration process must be carefully designed and validated to ensure that the final product is sterile, pure, and potent. Key considerations include the physicochemical properties of Alphenal, the choice of solvent, and the selection of a compatible filter membrane that minimizes drug adsorption and does not leach harmful substances.
Physicochemical Properties of Alphenal (CAS 115-43-5)
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O₃ | [3] |
| Molar Mass | 244.250 g/mol | [3] |
| Solubility | DMF: 1 mg/mL, DMSO: 1 mg/mL | [4] |
| pKa | Estimated to be similar to other barbiturates (e.g., Talbutal: 7.79) | [5] |
| Aqueous Solubility | Expected to be low, similar to other barbiturates (e.g., Talbutal: 1810 mg/L) | [5] |
Note: Due to limited direct data on Alphenal's pKa and aqueous solubility, values for structurally similar barbiturates are provided for guidance.
Filter Selection for Alphenal Solutions
The choice of filter membrane is critical to the success of the sterile filtration process. The ideal filter should exhibit high bacterial retention, low drug binding, and chemical compatibility with the Alphenal formulation.
Commonly Used Filter Membranes for Pharmaceutical Filtration:
-
Polyethersulfone (PES): Known for its high flow rates and low protein binding, making it a common choice for biological and pharmaceutical solutions.
-
Polyvinylidene Fluoride (PVDF): Offers broad chemical compatibility and low protein binding.
-
Nylon: A hydrophilic membrane with good chemical resistance, but it may exhibit higher binding for some molecules.
-
Polytetrafluoroethylene (PTFE): A hydrophobic membrane typically used for filtering gases or non-aqueous solutions. It requires pre-wetting with a solvent like ethanol before filtering aqueous solutions.
Quantitative Data on Barbiturate-Filter Interactions
Data on the interaction of Alphenal with various filter membranes is limited. However, studies on the filtration of a structurally similar barbiturate, phenobarbital, have shown insignificant binding to cellulose ester and polycarbonate membranes. It is crucial to perform compatibility and drug recovery studies with the specific Alphenal formulation and chosen filter membranes.
Recommended Filter Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate sterile filter for Alphenal solutions.
Caption: Workflow for sterile filter selection for Alphenal solutions.
Validation of the Sterile Filtration Process
Validation is a regulatory requirement to ensure that the filtration process consistently produces a sterile product without compromising its quality.[1] The validation process for sterile filtering Alphenal solutions should include the following key experiments.
Bacterial Challenge Test
This test confirms the filter's ability to remove microorganisms from the Alphenal solution under worst-case conditions.[6][7] The standard challenge organism is Brevundimonas diminuta at a minimum concentration of 10⁷ CFU per cm² of filter area.[2]
Experimental Protocol: Bacterial Challenge Test
-
Preparation: Aseptically assemble the filtration system with the test filter. The entire setup should be sterilized.
-
Product Viability: Determine the viability of Brevundimonas diminuta in the Alphenal solution over the maximum planned filtration time to ensure the product is not bactericidal, which would invalidate the test.
-
Challenge: Inoculate a volume of the Alphenal solution with the challenge organism to achieve the target concentration.
-
Filtration: Filter the challenged solution through the test filter under simulated worst-case process conditions (e.g., maximum pressure, longest duration).
-
Analysis: Collect the entire filtrate and pass it through a 0.45 µm analysis membrane. Place the analysis membrane on a growth medium and incubate.
-
Results: No colonies should be observed on the analysis membrane for the test to pass. Appropriate positive and negative controls must be included.
Filter Integrity Testing
Integrity testing is a non-destructive method to verify the physical integrity of the filter before and after use. The bubble point test is a commonly used method.[8][9]
Experimental Protocol: Bubble Point Test
-
Wetting: Thoroughly wet the filter membrane with a suitable liquid (typically water for hydrophilic filters).[10]
-
Setup: Place the wetted filter in its housing and connect the upstream side to a regulated gas source (e.g., nitrogen or compressed air) and a pressure gauge. Submerge the outlet tubing in a beaker of water.[8]
-
Pressurization: Gradually increase the gas pressure on the upstream side of the filter in small increments.[9]
-
Observation: Observe the submerged end of the outlet tubing for the emergence of a continuous stream of bubbles.
-
Measurement: The pressure at which this continuous stream of bubbles appears is the bubble point.[10]
-
Comparison: Compare the measured bubble point to the manufacturer's specification. The measured value should be within the acceptable range.
Product Compatibility and Adsorption
These studies ensure that the filter does not negatively impact the Alphenal solution and that the drug is not significantly adsorbed onto the filter membrane.
Experimental Protocol: Drug Recovery Study
-
Sample Preparation: Prepare a representative solution of Alphenal.
-
Pre-filtration Sample: Take an aliquot of the unfiltered solution and determine the concentration of Alphenal using a validated analytical method (e.g., HPLC).
-
Filtration: Filter the Alphenal solution through the test filter. It is advisable to discard the initial small volume of filtrate to saturate any potential binding sites.
-
Post-filtration Samples: Collect fractions of the filtrate and determine the Alphenal concentration in each.
-
Calculation: Calculate the percentage of drug recovery. A recovery of >98% is generally considered acceptable.
Extractables and Leachables
Extractables are compounds that can be forced out of the filter material under harsh conditions, while leachables are compounds that migrate into the drug product under normal processing and storage conditions.[11][12] It is essential to assess the potential for harmful substances to leach from the filter into the Alphenal solution.
Logical Relationship of Extractables and Leachables Assessment
Caption: Logical flow of extractables and leachables assessment.
Summary and Recommendations
The sterile filtration of Alphenal solutions is a critical process that requires careful consideration of filter selection and rigorous validation.
-
Filter Selection: Based on general chemical compatibility, PES and PVDF membranes are good starting points for initial screening due to their low protein/drug binding properties. However, compatibility and drug recovery must be confirmed experimentally for the specific Alphenal formulation.
-
Validation: A comprehensive validation study is mandatory and should include bacterial retention, filter integrity, drug recovery, and an assessment of extractables and leachables.
-
Protocol Adherence: Strict adherence to the detailed experimental protocols outlined in this document will help ensure the successful development and implementation of a robust and compliant sterile filtration process for Alphenal solutions.
By following these guidelines, researchers, scientists, and drug development professionals can confidently develop a sterile filtration process that ensures the safety, quality, and efficacy of parenteral Alphenal products.
References
- 1. susupport.com [susupport.com]
- 2. jsmcentral.org [jsmcentral.org]
- 3. Alphenal - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Talbutal | C11H16N2O3 | CID 8275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Bacterial retention test - Focus on high-precision filtration [orientfiltr.com]
- 8. Bubble Point Filter Integrity Test | Definition & Principle [kumarfilter.com]
- 9. econefiltration.com [econefiltration.com]
- 10. Request Rejected [bop.nv.gov]
- 11. ondrugdelivery.com [ondrugdelivery.com]
- 12. New Recommendations For Assessing Extractables Leachables In Parenteral Drug Products [outsourcedpharma.com]
Application Notes and Protocols for Phenallymal-Induced Neuronal Inhibition In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenallymal, a barbiturate derivative, is a potent modulator of the central nervous system. Like other barbiturates, its primary mechanism of action involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain. This modulation enhances the receptor's response to its endogenous ligand, GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane raises the threshold for action potential firing, causing a state of neuronal inhibition.
These application notes provide a comprehensive guide for utilizing this compound to induce and study neuronal inhibition in in vitro models. Detailed protocols for primary neuronal cell culture, experimental procedures for inducing inhibition, and methods for assessing neuronal activity using multi-electrode arrays (MEAs) and patch-clamp electrophysiology are presented. While specific quantitative data for this compound is limited in publicly available literature, data for structurally and functionally similar barbiturates are provided to guide experimental design.
Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
This compound exerts its inhibitory effects by binding to a distinct allosteric site on the GABA-A receptor, which is different from the GABA binding site itself. This binding event potentiates the effect of GABA by increasing the duration of the chloride ion channel opening in response to GABA binding. This prolonged channel opening leads to a greater influx of chloride ions, resulting in a more pronounced and sustained hyperpolarization of the postsynaptic neuron, thereby inhibiting the generation of action potentials. At higher concentrations, barbiturates can also directly open the GABA-A receptor channel, even in the absence of GABA, leading to profound neuronal inhibition.
Signaling Pathway Diagram
Caption: this compound enhances GABA-A receptor-mediated neuronal inhibition.
Quantitative Data for Barbiturates on Neuronal Inhibition
| Compound | In Vitro Model | Parameter | Value | Reference |
| Phenobarbital | Cultured mouse spinal cord neurons | Chronic exposure effects | Reductions in neuronal density and dendritic branching at 20-90 µg/ml | [1] |
| Pentobarbital | Cultured rat hippocampal neurons | EC₅₀ for Cl⁻ current activation | 0.33 mM | [2] |
| Pentobarbital | Cultured rat hippocampal neurons | EC₅₀ for potentiation of 1 µM GABA response | 94 µM | [2] |
Note: The provided concentrations should be considered as a starting point for optimization in your specific experimental setup.
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture from Embryonic Mice
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 15.5 (E15.5) mouse embryos.[3][4][5][6]
Materials:
-
Timed-pregnant E15.5 mice
-
Sterile dissection tools (forceps, scissors)
-
10 cm Petri dishes
-
15 ml and 50 ml conical tubes
-
HBSS (Hank's Balanced Salt Solution), ice-cold
-
Trypsin-EDTA (0.25%)
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
Poly-D-Lysine coated culture plates or coverslips
-
Cell strainer (70 µm)
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize the pregnant mouse according to approved institutional animal care and use committee (IACUC) protocols.
-
Sterilize the abdomen with 70% ethanol and surgically remove the uterine horns containing the embryos.
-
Transfer the uterine horns to a sterile 10 cm Petri dish containing ice-cold HBSS.
-
Dissect the embryos from the uterine horns and amniotic sacs.
-
Decapitate the embryos and transfer the heads to a new dish with fresh, ice-cold HBSS.
-
Under a dissecting microscope, remove the scalp and skull to expose the brain.
-
Carefully dissect the cerebral cortices, removing the meninges and olfactory bulbs.
-
Transfer the isolated cortices to a 15 ml conical tube containing ice-cold HBSS.
-
Aspirate the HBSS and add 5 ml of pre-warmed 0.25% Trypsin-EDTA. Incubate at 37°C for 15 minutes.
-
Inactivate the trypsin by adding 5 ml of culture medium containing 10% FBS.
-
Gently triturate the tissue with a P1000 pipette until a single-cell suspension is achieved. Avoid creating bubbles.
-
Filter the cell suspension through a 70 µm cell strainer into a 50 ml conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in pre-warmed Neurobasal medium.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto Poly-D-Lysine coated culture vessels at the desired density (e.g., 1 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 3-4 days.
Protocol 2: Induction of Neuronal Inhibition with this compound
This protocol outlines the procedure for treating cultured neurons with this compound to induce inhibition.
Materials:
-
Mature primary neuronal cultures (e.g., DIV 10-14)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in culture medium)
-
Control vehicle (e.g., DMSO diluted in culture medium)
-
Pre-warmed culture medium
Procedure:
-
Prepare a range of this compound concentrations based on the data for other barbiturates (e.g., starting from 1 µM to 1 mM).
-
Prepare a vehicle control with the same final concentration of the solvent used for the highest this compound concentration.
-
Aspirate half of the culture medium from each well of the neuronal culture plate.
-
Add an equal volume of the pre-warmed medium containing the desired final concentration of this compound or the vehicle control.
-
Incubate the cultures for the desired period (e.g., acute exposure of 30 minutes to 1 hour, or chronic exposure for 24-48 hours, depending on the experimental goals).
-
Proceed with the assessment of neuronal activity using MEA or patch-clamp electrophysiology.
Protocol 3: Assessment of Neuronal Inhibition using Multi-Electrode Array (MEA)
MEAs allow for the non-invasive, long-term recording of spontaneous and evoked electrical activity from neuronal networks in culture.[3][4]
Materials:
-
MEA system with integrated amplifier and data acquisition software
-
MEA plates with embedded electrodes
-
Primary neuronal cultures grown on MEA plates
-
This compound and vehicle control solutions
Procedure:
-
Culture primary neurons on MEA plates as described in Protocol 1. Allow the network to mature (typically 2-3 weeks).
-
Record baseline spontaneous neuronal activity (spike rate, burst frequency, network burst parameters) for at least 10-15 minutes before treatment.
-
Introduce this compound or vehicle control to the cultures as described in Protocol 2.
-
Record neuronal activity continuously or at defined time points after treatment.
-
Analyze the data to quantify changes in neuronal firing rate, burst parameters, and network synchrony. A significant decrease in these parameters in the this compound-treated group compared to the vehicle control indicates neuronal inhibition.
Protocol 4: Assessment of Neuronal Inhibition using Patch-Clamp Electrophysiology
Patch-clamp electrophysiology allows for the detailed analysis of ion channel activity and synaptic transmission in individual neurons.[7]
Materials:
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller and fire-polisher
-
Recording chamber with perfusion system
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch pipette
-
This compound and vehicle control solutions
Procedure:
-
Prepare mature primary neuronal cultures on coverslips.
-
Transfer a coverslip with cultured neurons to the recording chamber and perfuse with aCSF.
-
Using a micromanipulator, approach a neuron with a glass pipette filled with intracellular solution to form a gigaohm seal (cell-attached or whole-cell configuration).
-
In whole-cell voltage-clamp mode, record baseline GABA-A receptor-mediated currents (e.g., by puff application of GABA).
-
Perfuse the chamber with aCSF containing a known concentration of this compound.
-
Record GABA-A receptor-mediated currents in the presence of this compound. An increase in the amplitude and/or duration of the currents indicates potentiation of GABA-A receptor function.
-
In whole-cell current-clamp mode, record the neuron's resting membrane potential and firing activity in response to current injections.
-
Apply this compound and observe changes in the resting membrane potential (hyperpolarization) and a decrease in firing frequency, indicating neuronal inhibition.
Visualization of Experimental Workflow and Data Analysis
Experimental Workflow Diagram
References
- 1. Defining Affinity with the GABAA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. In Vitro Investigation of Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Studies of Neuronal Networks and Synaptic Plasticity in Invertebrates and in Mammals Using Multielectrode Arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pregabalin - Wikipedia [en.wikipedia.org]
Alphenal as a Chemical Tool for Studying GABA-A Receptors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alphenal, also known as 5-allyl-5-phenylbarbituric acid, is a barbiturate derivative that serves as a valuable chemical tool for the investigation of γ-aminobutyric acid type A (GABA-A) receptors. As a positive allosteric modulator, Alphenal enhances the activity of GABA-A receptors, the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS). This property makes Alphenal a useful probe for elucidating the physiological and pathological roles of GABAergic signaling, as well as for the screening and characterization of novel therapeutic agents targeting this system.
This document provides detailed application notes and experimental protocols for the use of Alphenal in studying GABA-A receptors, catering to researchers in neuropharmacology, molecular biology, and drug discovery.
Pharmacological Profile of Alphenal
Alphenal, like other barbiturates, binds to a site on the GABA-A receptor that is distinct from the binding sites for the endogenous ligand GABA and for benzodiazepines.[1] Its primary mechanism of action is to increase the duration of the opening of the chloride ion (Cl⁻) channel when GABA is bound to the receptor.[1] This leads to an enhanced influx of chloride ions, hyperpolarization of the neuronal membrane, and a potentiation of the inhibitory postsynaptic potential. At higher concentrations, barbiturates can also directly activate the GABA-A receptor, acting as agonists.[1]
The diverse family of GABA-A receptors is composed of various subunit combinations (e.g., α, β, γ), which determine their pharmacological and physiological properties.[2][3] While specific quantitative data on the binding affinity and potency of Alphenal at different GABA-A receptor subtypes is not extensively available in the public domain, the general characteristics of barbiturates suggest that its modulatory effects may vary depending on the subunit composition of the receptor.
Data Presentation
Due to the limited availability of specific quantitative data for Alphenal across various GABA-A receptor subtypes in publicly accessible literature, a comprehensive comparative table cannot be constructed at this time. Researchers are encouraged to determine these parameters empirically for their specific receptor subtypes of interest using the protocols outlined below. The following table provides a template for the presentation of such data.
| GABA-A Receptor Subtype | Binding Affinity (Ki) | Potency (EC₅₀/IC₅₀) of Modulation | Efficacy (% Potentiation of GABA Response) |
| e.g., α₁β₂γ₂ | To be determined | To be determined | To be determined |
| e.g., α₂β₃γ₂ | To be determined | To be determined | To be determined |
| e.g., α₅β₃γ₂ | To be determined | To be determined | To be determined |
Caption: Template for summarizing the pharmacological data of Alphenal at various GABA-A receptor subtypes.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of Alphenal with GABA-A receptors.
Protocol 1: Electrophysiological Characterization of Alphenal's Modulatory Effects on GABA-A Receptors using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol describes how to assess the effect of Alphenal on GABA-A receptor function expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the desired GABA-A receptor subunits (e.g., α₁, β₂, γ₂)
-
Alphenal
-
GABA
-
ND96 recording solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)
-
Two-electrode voltage clamp setup
-
Microinjection apparatus
Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with a mixture of cRNAs for the desired GABA-A receptor subunits (typically 5-50 ng total cRNA per oocyte).
-
Incubate the injected oocytes at 16-18°C in ND96 solution supplemented with antibiotics for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping (holding potential typically -60 to -80 mV).
-
Establish a stable baseline current.
-
-
Application of GABA and Alphenal:
-
To determine the EC₅₀ of GABA, apply increasing concentrations of GABA (e.g., 0.1 µM to 1 mM) for a fixed duration and record the peak inward current.
-
Wash the oocyte with ND96 solution between applications until the baseline current is restored.
-
To assess the modulatory effect of Alphenal, pre-apply a fixed concentration of Alphenal for 1-2 minutes, followed by the co-application of Alphenal and a sub-maximal concentration of GABA (e.g., EC₁₀-EC₂₀).
-
Record the potentiated current and compare it to the current elicited by GABA alone.
-
Perform a dose-response analysis by applying a range of Alphenal concentrations to determine its EC₅₀ for potentiation.
-
-
Data Analysis:
-
Measure the peak current amplitude for each application.
-
Normalize the responses to the maximal GABA response.
-
Fit the GABA dose-response data to a Hill equation to determine the EC₅₀.
-
Calculate the percentage potentiation by Alphenal at each concentration.
-
Fit the Alphenal dose-response data to a Hill equation to determine its EC₅₀ for modulation.
-
Protocol 2: Radioligand Binding Assay to Investigate Alphenal's Interaction with the Barbiturate Binding Site on GABA-A Receptors
This protocol outlines a competition binding assay to determine the affinity of Alphenal for the barbiturate binding site on GABA-A receptors in brain membrane preparations.
Materials:
-
Rat or mouse whole brain or specific brain regions (e.g., cortex, hippocampus)
-
[³⁵S]TBPS (a radioligand that binds to the barbiturate site)
-
Alphenal
-
GABA
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)
-
Homogenizer
-
Centrifuge
-
Scintillation counter and vials
-
Glass fiber filters
Methodology:
-
Membrane Preparation:
-
Dissect the brain tissue on ice.
-
Homogenize the tissue in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh assay buffer and repeat the centrifugation step.
-
Finally, resuspend the pellet in assay buffer to a protein concentration of 1-2 mg/mL.
-
-
Competition Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of [³⁵S]TBPS (typically at its K_d value).
-
Increasing concentrations of unlabeled Alphenal (e.g., 1 nM to 1 mM).
-
A fixed concentration of GABA (to enhance [³⁵S]TBPS binding).
-
Brain membrane preparation.
-
-
For determining non-specific binding, use a high concentration of a known barbiturate (e.g., 100 µM pentobarbital) in a separate set of tubes.
-
Incubate the tubes at room temperature for a predetermined time to reach equilibrium (e.g., 90 minutes).
-
-
Assay Termination and Measurement:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of Alphenal by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the Alphenal concentration.
-
Fit the data to a one-site competition model to determine the IC₅₀ value of Alphenal.
-
Calculate the binding affinity (K_i) of Alphenal using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Visualizations
Caption: Alphenal's modulation of the GABA-A receptor signaling pathway.
Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) studies.
Caption: Workflow for radioligand competition binding assay.
References
Troubleshooting & Optimization
Optimizing Alphenal concentration for maximal efficacy
Welcome to the technical support center for Alphenal. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Alphenal concentration for maximal efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Alphenal?
Alphenal is a barbiturate derivative that primarily acts as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor. By binding to the receptor, it potentiates the effect of GABA, increasing the flow of chloride ions into the neuron. This hyperpolarizes the neuron, leading to a decrease in its excitability and resulting in sedative and anticonvulsant effects.
Q2: How do I determine the optimal starting concentration for my experiment?
The optimal starting concentration for Alphenal will depend on the specific cell type, experimental model, and desired endpoint. Based on available literature for barbiturates, a common starting point for in vitro experiments is in the low micromolar range. It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific system. A typical starting range for a dose-response study could be from 1 µM to 100 µM.
Q3: I am observing low efficacy or no response. What are the potential causes?
Several factors could contribute to low efficacy. Consider the following:
-
Inadequate Concentration: The concentration of Alphenal may be too low to elicit a response in your experimental system.
-
Solubility Issues: Alphenal may not be fully dissolved in your vehicle, leading to a lower effective concentration.
-
Compound Degradation: Alphenal may be unstable under your experimental conditions (e.g., prolonged exposure to light or certain temperatures).
-
Cell Health: The health and passage number of your cells can impact their responsiveness.
-
Receptor Expression: The target cells may have low expression levels of the GABA-A receptor.
Troubleshooting Guide
Issue 1: Inconsistent Results Between Experiments
Inconsistent results can be frustrating. Here are some common causes and solutions:
-
Problem: Variation in compound preparation.
-
Solution: Prepare fresh stock solutions of Alphenal for each experiment. Ensure the compound is fully dissolved before making serial dilutions.
-
-
Problem: Fluctuation in cell culture conditions.
-
Solution: Maintain consistent cell culture practices, including media composition, passage number, and seeding density.
-
-
Problem: Variability in incubation times.
-
Solution: Use a precise timer for all incubation steps to ensure consistency across experiments.
-
Issue 2: Poor Solubility of Alphenal
-
Problem: Alphenal precipitates out of solution.
-
Solution: Consider using a different solvent or a co-solvent system. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions, followed by dilution in aqueous media. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced artifacts. Sonication can also aid in dissolving the compound.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for Alphenal on GABA-A Receptor Activity
| Alphenal Concentration (µM) | % Potentiation of GABA Response (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 2.5 |
| 1 | 15.2 ± 3.1 |
| 5 | 48.9 ± 4.5 |
| 10 | 75.3 ± 5.2 |
| 25 | 92.1 ± 4.8 |
| 50 | 98.5 ± 3.9 |
| 100 | 99.1 ± 3.5 |
Experimental Protocols
Protocol 1: Preparation of Alphenal Stock Solution
-
Weighing: Accurately weigh the desired amount of Alphenal powder using a calibrated analytical balance.
-
Dissolution: In a sterile microcentrifuge tube, dissolve the Alphenal powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 100 mM).
-
Vortexing: Vortex the solution thoroughly until the Alphenal is completely dissolved.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: In Vitro Dose-Response Experiment Using a Cell-Based Assay
-
Cell Seeding: Seed your cells of interest (e.g., HEK293 cells expressing GABA-A receptors) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of Alphenal from your stock solution in the appropriate assay buffer or cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest Alphenal concentration).
-
Treatment: Remove the old medium from the cells and replace it with the prepared working solutions containing different concentrations of Alphenal or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 15-30 minutes) at 37°C in a CO2 incubator.
-
GABA Application: Add a fixed concentration of GABA to all wells to stimulate the GABA-A receptors.
-
Signal Detection: Measure the cellular response using a suitable assay (e.g., a fluorescent ion indicator to measure chloride influx or an automated patch-clamp system).
-
Data Analysis: Plot the measured response against the Alphenal concentration and fit the data to a dose-response curve to determine the EC50.
Visualizations
Caption: Alphenal's mechanism of action at the GABA-A receptor.
How to prevent Phenallymal degradation during storage
Technical Support Center: Phenallymal Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of this compound during storage. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: this compound, also known as Alphenal or 5-allyl-5-phenylbarbituric acid, is a barbiturate derivative.[1][2][3] Like other barbiturates, its chemical structure can be susceptible to degradation over time, especially under suboptimal storage conditions. This degradation can lead to a loss of potency and the formation of potentially harmful impurities, compromising experimental results and the safety of the compound.
Q2: What are the primary factors that can cause this compound degradation?
A: The main factors contributing to the degradation of barbiturates like this compound are:
-
pH: Hydrolysis is a significant degradation pathway for barbiturates. The rate of this reaction is highly dependent on the pH of the solution. Phenobarbital, a structurally related barbiturate, shows increased decomposition at higher (alkaline) pH.[4]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[1]
-
Light: Exposure to light can provide the energy for photolytic degradation. Therefore, protection from light is crucial.
-
Humidity: Moisture can facilitate hydrolytic degradation, especially for the solid form of the compound.
-
Oxidizing Agents: Contact with oxidizing agents can lead to the chemical modification of the this compound molecule.
-
Presence of Other Chemicals: Certain chemicals, such as formaldehyde, have been shown to accelerate the decomposition of some barbiturates.[4]
Q3: What are the ideal storage conditions for this compound?
A: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Temperature: Controlled room temperature, typically between 15°C and 25°C (59°F to 77°F).[5] Avoid excessive heat.
-
Light: Store in a light-resistant container to protect from photolytic degradation.[5]
-
Humidity: Keep in a well-sealed container in a dry place to minimize exposure to moisture.[5]
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider storing under an inert gas like nitrogen or argon to prevent oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency in a this compound solution over a short period. | The pH of the solution may be too high (alkaline), accelerating hydrolysis. | Buffer the solution to a neutral or slightly acidic pH. Conduct a small-scale stability study to determine the optimal pH for your experimental conditions. |
| Discoloration or change in the physical appearance of solid this compound. | Exposure to light or reaction with trace impurities. | Always store solid this compound in amber vials or other light-blocking containers. Ensure the storage container is clean and free from contaminants. |
| Inconsistent results in bioassays using this compound. | Degradation of the stock solution. | Prepare fresh stock solutions of this compound at regular intervals. Store stock solutions at a low temperature (e.g., 2-8°C) for short-term use, and aliquot and freeze at -20°C or below for longer-term storage. Before use, allow the solution to thaw completely and mix thoroughly. |
| Presence of unexpected peaks in chromatographic analysis. | Degradation of this compound. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method to distinguish the active ingredient from its degradants. |
Quantitative Data on Barbiturate Stability
| Condition | Temperature | Duration | Expected Degradation (%) |
| Aqueous Solution (pH 9) | 25°C | 30 days | 10 - 15% |
| Aqueous Solution (pH 7) | 25°C | 30 days | < 5% |
| Solid State (Protected from light) | 40°C / 75% RH | 6 months | < 2% |
| Solid State (Exposed to UV light) | 25°C | 7 days | 5 - 10% |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of the control.
-
Identify and quantify the degradation products.
-
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. If degradation is too rapid or too slow, adjust the stress conditions (e.g., temperature, duration, reagent concentration).
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathway of this compound via hydrolysis.
References
- 1. Practical kinetics I: Quantitation of barbiturate stability by TLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. asianjpr.com [asianjpr.com]
- 5. youtube.com [youtube.com]
Addressing batch-to-batch variability of Phenallymal
Welcome to the technical support center for Phenallymal. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential issues related to the batch-to-batch variability of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and practical guidance for troubleshooting issues that may arise during the use of this compound in experimental settings.
Q1: We are observing a decreased or inconsistent pharmacological effect of this compound in our cell-based assays compared to previous batches. What could be the cause?
A1: Inconsistent pharmacological effects are a common manifestation of batch-to-batch variability. Several factors could contribute to this issue:
-
Purity and Impurities: The purity of the this compound powder can vary between batches. The presence of inactive isomers, residual solvents, or synthetic byproducts can reduce the effective concentration of the active compound.
-
Solubility Issues: Incomplete solubilization of the this compound powder can lead to a lower than expected concentration in your stock solutions and, consequently, in your final assay.
-
Degradation: this compound, like other barbiturates, can be susceptible to degradation over time, especially if not stored under optimal conditions. Factors such as exposure to light, moisture, or improper temperatures can lead to the breakdown of the compound.
-
Variations in Crystal Polymorphism: Different batches may have different crystalline structures (polymorphs), which can affect solubility and dissolution rates.
Troubleshooting Steps:
-
Verify Solubility: Visually inspect your stock solution for any undissolved particulate matter. If possible, use a spectrophotometer to measure the absorbance of a diluted solution to ensure it is within the expected range for the intended concentration.
-
Assess Purity: If you have access to analytical instrumentation, consider performing High-Performance Liquid Chromatography (HPLC) to assess the purity of the current batch and compare it to a previous batch that performed as expected.
-
Review Storage Conditions: Ensure that the this compound powder has been stored according to the manufacturer's recommendations, typically in a cool, dry, and dark place.
-
Prepare Fresh Solutions: Always prepare fresh stock solutions from the powder for each set of experiments to minimize the impact of solution instability.
Q2: Our recent batch of this compound appears to have a different color/texture than previous batches. Is this a cause for concern?
A2: A change in the physical appearance of the compound can be an indicator of potential issues. While minor variations can sometimes occur during manufacturing without impacting performance, it is crucial to investigate.
Troubleshooting Steps:
-
Contact the Supplier: The first step should be to contact the supplier and provide them with the batch number. They may have information regarding any changes in their manufacturing process.
-
Perform a Simple Solubility Test: Compare the solubility of the new batch with a previous, trusted batch. A significant difference in the amount of solvent or time required for dissolution could indicate a problem.
-
Analytical Characterization: If the variability in your experimental results is significant, consider obtaining a certificate of analysis (CoA) for the new batch and comparing it with the CoA of a previous batch. Pay close attention to parameters like purity, moisture content, and residual solvents.
Q3: We are experiencing inconsistencies in our in vivo studies using this compound. How can we mitigate the impact of batch-to-batch variability?
A3: In vivo studies are particularly sensitive to variations in drug formulation and potency.
Troubleshooting Steps:
-
Pre-formulation Screening: Before initiating a large-scale in vivo study with a new batch, it is advisable to conduct a small-scale pilot study to confirm the expected pharmacological response and dose-response relationship.
-
Formulation Consistency: Ensure that the vehicle and formulation procedure are consistent across all experiments. Changes in the formulation can affect the bioavailability of this compound.
-
Analytical Validation of Dosing Solutions: It is good practice to analytically validate the concentration of this compound in your dosing solutions before administration. This can be done using techniques like HPLC-UV.
Data Presentation
The following tables provide a hypothetical example of data that could be generated during a quality control assessment of different batches of this compound.
Table 1: Purity Analysis of this compound Batches by HPLC
| Batch Number | Retention Time (min) | Peak Area | Purity (%) |
| PH-2023-01A | 5.23 | 1,254,321 | 99.5 |
| PH-2023-02B | 5.25 | 1,248,987 | 99.1 |
| PH-2024-01C | 5.22 | 1,198,765 | 95.2 |
In this example, batch PH-2024-01C shows a lower purity, which could explain a decrease in efficacy.
Table 2: Solubility Assessment of this compound Batches in DMSO
| Batch Number | Concentration (mM) | Time to Dissolve (min) | Visual Observation |
| PH-2023-01A | 100 | 5 | Clear Solution |
| PH-2023-02B | 100 | 6 | Clear Solution |
| PH-2024-01C | 100 | > 15 | Particulates observed |
Batch PH-2024-01C exhibits poor solubility, which would lead to an inaccurate stock solution concentration.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment of this compound
Objective: To determine the purity of a this compound batch.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound batch and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.
-
-
HPLC Conditions:
-
Column: C18
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm
-
Gradient: Start with 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Data Analysis:
-
Integrate the peak area of the main this compound peak and any impurity peaks.
-
Calculate the purity as: (Area of this compound Peak / Total Area of All Peaks) x 100%.
-
Protocol 2: In Vitro GABA Receptor Binding Assay
Objective: To assess the functional activity of different this compound batches by measuring their ability to enhance GABA binding to its receptor.
Materials:
-
Rat cortical membrane preparation
-
[3H]-Muscimol (a GABA receptor agonist)
-
GABA
-
This compound samples from different batches
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation counter and vials
Procedure:
-
Prepare this compound Solutions: Prepare a series of dilutions for each this compound batch in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of rat cortical membrane preparation
-
50 µL of [3H]-Muscimol (final concentration ~1 nM)
-
50 µL of either buffer (for total binding), excess unlabeled GABA (for non-specific binding), or the this compound dilution.
-
-
Incubation: Incubate the plate at 4°C for 30 minutes.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding (Total binding - Non-specific binding).
-
Plot the percentage enhancement of specific binding as a function of this compound concentration for each batch.
-
Compare the EC50 values (the concentration that produces 50% of the maximal effect) between batches.
-
Visualizations
Technical Support Center: Minimizing Alphenal-Induced Cytotoxicity in Primary Neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Alphenal-induced cytotoxicity in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Alphenal's action on primary neurons?
Alphenal, as a barbiturate, primarily acts on the central nervous system by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1][2][3] This interaction increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[1][2][4][5] At higher concentrations, barbiturates can also directly activate GABA-A receptors.[1][6] Additionally, some barbiturates have been shown to block excitatory glutamate receptors, specifically AMPA/kainate receptors.[1][7]
Q2: What are the potential mechanisms of Alphenal-induced cytotoxicity in primary neurons?
While the primary effect of Alphenal is inhibitory, cytotoxicity at higher concentrations or with prolonged exposure can occur through several potential mechanisms:
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Mitochondrial Dysfunction: Barbiturates can inhibit mitochondrial respiration, leading to a decrease in ATP production and depolarization of the mitochondrial membrane.[8][9] This can amplify excitotoxic neuronal death, particularly in the presence of other stressors.[8][9]
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Excitotoxicity Potentiation: By impairing mitochondrial function, barbiturates can make neurons more vulnerable to glutamate-induced excitotoxicity.[8]
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Oxidative Stress: Mitochondrial dysfunction is a major source of reactive oxygen species (ROS), which can lead to oxidative damage to lipids, proteins, and DNA, ultimately triggering apoptotic pathways.
-
Apoptosis Induction: Disruption of intracellular calcium homeostasis and increased oxidative stress can activate caspase cascades, leading to programmed cell death (apoptosis).[10]
Q3: What are some general strategies to mitigate Alphenal-induced cytotoxicity?
Several approaches can be explored to minimize Alphenal's cytotoxic effects in primary neuron cultures:
-
Antioxidant Co-treatment: The use of antioxidants can help neutralize reactive oxygen species generated due to mitochondrial stress.
-
Mitochondrial Stabilizers: Compounds that support mitochondrial function may counteract the inhibitory effects of Alphenal on the electron transport chain.
-
Caspase Inhibitors: Broad-spectrum or specific caspase inhibitors can be used to block the execution phase of apoptosis.
-
Optimizing Alphenal Concentration and Exposure Time: Careful dose-response and time-course experiments are crucial to identify a therapeutic window where the desired pharmacological effects are observed without significant cytotoxicity.
Q4: How can I assess Alphenal-induced cytotoxicity in my primary neuron cultures?
Several standard assays can be used to quantify neuronal viability and cytotoxicity:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells by assessing the reduction of tetrazolium salts by mitochondrial dehydrogenases.[11]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, which is indicative of necrosis or late apoptosis.[11]
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) allows for direct visualization and quantification of viable and non-viable neurons.[11]
-
Caspase Activity Assays: Fluorometric or colorimetric assays are available to measure the activity of specific caspases (e.g., caspase-3) involved in apoptosis.
Troubleshooting Guides
Problem 1: High background cytotoxicity in control (untreated) primary neuron cultures.
| Possible Cause | Troubleshooting Steps |
| Poor Culture Health | Ensure optimal culture conditions, including proper coating of culture vessels (e.g., with poly-D-lysine), appropriate seeding density, and use of serum-free neuronal culture medium with necessary supplements.[12][13] |
| Contamination | Regularly check for signs of bacterial or fungal contamination.[14][15] Use sterile techniques and consider a course of antibiotics/antimycotics if necessary.[14][16] |
| Mechanical Stress during Plating | Handle cells gently during dissociation and plating to minimize mechanical damage.[14] |
| Excitotoxicity from Media Components | Ensure L-glutamate concentrations in the media are appropriate and not leading to excitotoxicity, especially in long-term cultures.[12] |
Problem 2: Inconsistent results in Alphenal cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Variable Alphenal Potency | Prepare fresh stock solutions of Alphenal for each experiment and store them appropriately to avoid degradation. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating to achieve uniform cell density across all wells.[17] |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. |
| Assay Timing | The timing of the cytotoxicity assay is critical. Perform a time-course experiment to determine the optimal endpoint for measuring Alphenal's effects. |
Problem 3: Alphenal treatment leads to rapid and widespread cell death, even at low concentrations.
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of Primary Neurons | Primary neurons can be highly sensitive. Perform a wide-range dose-response curve, starting from very low (nanomolar) concentrations, to identify the toxic threshold. |
| Solvent Toxicity | If using a solvent (e.g., DMSO) to dissolve Alphenal, ensure the final concentration of the solvent in the culture medium is non-toxic. Run a solvent-only control. |
| Interaction with Media Components | Some components of the culture media may potentiate the toxic effects of Alphenal. Review the composition of your media and supplements. |
Data Presentation
Table 1: Hypothetical Dose-Response of Alphenal on Primary Neuron Viability.
| Alphenal Concentration (µM) | Neuronal Viability (%) (MTT Assay) | LDH Release (Fold Change vs. Control) |
| 0 (Control) | 100 ± 5.2 | 1.0 ± 0.1 |
| 10 | 95 ± 4.8 | 1.1 ± 0.2 |
| 50 | 82 ± 6.1 | 1.5 ± 0.3 |
| 100 | 65 ± 7.3 | 2.2 ± 0.4 |
| 200 | 41 ± 8.5 | 3.8 ± 0.6 |
| 500 | 15 ± 4.9 | 6.5 ± 0.9 |
Table 2: Hypothetical Effect of Neuroprotective Agents on Alphenal-Induced Cytotoxicity.
| Treatment (Alphenal at 200 µM) | Neuronal Viability (%) (MTT Assay) | Caspase-3 Activity (Fold Change vs. Control) |
| Vehicle Control | 100 ± 6.3 | 1.0 ± 0.1 |
| Alphenal only | 43 ± 5.9 | 4.2 ± 0.5 |
| Alphenal + Antioxidant (e.g., N-acetylcysteine) | 68 ± 7.1 | 2.1 ± 0.3 |
| Alphenal + Caspase Inhibitor (e.g., Z-VAD-FMK) | 75 ± 6.5 | 1.2 ± 0.2 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
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Cell Seeding: Plate primary neurons in a 96-well plate at an appropriate density and allow them to adhere and mature for the desired period.
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Treatment: Treat the neurons with various concentrations of Alphenal and/or neuroprotective agents for the predetermined duration.
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MTT Addition: Following treatment, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Express the results as a percentage of the vehicle-treated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
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Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
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Sample Collection: After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Data Analysis: Calculate the amount of LDH released and express it as a fold change relative to the vehicle-treated control.
Visualizations
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. news-medical.net [news-medical.net]
- 3. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of Phenobarbital? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Barbiturates Induce Mitochondrial Depolarization and Potentiate Excitotoxic Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Barbiturates induce mitochondrial depolarization and potentiate excitotoxic neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excitotoxicity - Wikipedia [en.wikipedia.org]
- 11. Neuronal Cell viability and cytotoxicity assays [neuroproof.com]
- 12. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 13. dendrotek.ca [dendrotek.ca]
- 14. fortunejournals.com [fortunejournals.com]
- 15. cellculturedish.com [cellculturedish.com]
- 16. Isolation, Purification, and Culture of Primary Murine Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Solubility of Phenallymal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Phenallymal in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a barbiturate derivative. Like many barbiturates, it is a weakly acidic compound with limited aqueous solubility. This poor solubility can pose significant challenges in various experimental settings, leading to issues with drug concentration, bioavailability, and the reproducibility of results in in vitro and in vivo studies.
Q2: What are the general approaches to improve the solubility of this compound?
Several strategies can be employed to enhance the solubility of poorly soluble drugs like this compound. These can be broadly categorized as physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug, thereby improving its dissolution rate.
-
Solid Dispersions: Dispersing this compound in an inert carrier can enhance its dissolution.
-
-
Chemical Modifications:
-
pH Adjustment: As a weak acid, the solubility of this compound is pH-dependent. Increasing the pH of the medium above its pKa will convert it to its more soluble ionized form.
-
Co-solvents: The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.
-
Salt Formation: Preparing a salt of this compound can improve its aqueous solubility.
-
Q3: What is the pKa of this compound and why is it important?
Troubleshooting Guide
Issue 1: this compound precipitates out of my aqueous experimental medium.
Possible Cause: The concentration of this compound exceeds its intrinsic aqueous solubility at the pH of your medium.
Solutions:
-
pH Adjustment:
-
Protocol: Prepare a stock solution of a suitable buffer (e.g., phosphate or borate buffer). Titrate the pH of your experimental medium to a value above the estimated pKa of this compound (i.e., pH > 8.3). A target pH of 9.0-10.0 is often effective for dissolving barbiturates. The pH of aqueous solutions of phenobarbital sodium, the salt form, is around 9.3[2].
-
Caution: Ensure the adjusted pH is compatible with your experimental system (e.g., cell culture, enzyme assay). High pH can be detrimental to biological samples.
-
-
Use of Co-solvents:
-
Protocol: Prepare a concentrated stock solution of this compound in an organic co-solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. Then, dilute this stock solution into your aqueous medium. The final concentration of the co-solvent should be kept to a minimum (typically <1% v/v, and often as low as 0.1% v/v) to avoid solvent-induced artifacts in biological assays.
-
Note: Always run a vehicle control (medium with the same final concentration of the co-solvent) in your experiments.
-
Issue 2: I am unable to prepare a sufficiently concentrated stock solution of this compound.
Possible Cause: The chosen solvent has a low solubilizing capacity for this compound.
Solutions:
-
Select an Appropriate Organic Solvent:
-
Employ a Co-solvent System:
-
Mixtures of solvents can sometimes provide better solubility than a single solvent. A study on phenobarbital demonstrated that combinations of propylene glycol, glycerin, and water can dissolve the drug at concentrations several times higher than in ethanol-containing elixirs[4].
-
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the solubility and pKa of the structurally similar compound, phenobarbital, to provide a practical reference.
| Property | Value | Solvent/Conditions | Source |
| pKa | ~7.3 | Aqueous | [1][2] |
| Aqueous Solubility | ~1 mg/mL | Water | [3] |
| Ethanol Solubility | Freely Soluble (1 g in 8 mL) | Ethanol | [2] |
| Propylene Glycol Solubility | Freely Soluble | Propylene Glycol | [1] |
| Glycerin & Water Mixtures | High Solubility | Propylene Glycol/Glycerin/Water | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous experimental media.
-
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder under sterile conditions.
-
Add the appropriate volume of DMSO to achieve the target stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if it is to be used in cell culture experiments.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Protocol 2: Solubilization of this compound in Aqueous Media via pH Adjustment
-
Objective: To dissolve this compound directly in an aqueous medium by raising the pH.
-
Materials:
-
This compound powder
-
Aqueous experimental medium (e.g., phosphate-buffered saline, cell culture medium)
-
1 M NaOH solution
-
pH meter
-
Stir plate and stir bar
-
-
Procedure:
-
Add the desired volume of the aqueous medium to a sterile beaker with a stir bar.
-
Slowly add the this compound powder to the medium while stirring.
-
Monitor the pH of the suspension using a calibrated pH meter.
-
Carefully add 1 M NaOH dropwise to the suspension while continuously stirring and monitoring the pH.
-
Continue adding NaOH until the this compound is fully dissolved and the pH is in the desired range (e.g., pH 9.0).
-
Sterile-filter the final solution if required for the experiment.
-
Visualizations
References
- 1. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenobarbital [drugfuture.com]
- 3. Development and Chemical Stability Studies of Alcohol-Free Phenobarbital Solution for Use in Pediatrics: a Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenobarbital solubility in propylene glycol-glycerol-water systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to improve the stability of Alphenal in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Alphenal in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My Alphenal solution is showing signs of degradation. What are the primary causes?
A1: Alphenal, a barbiturate derivative, is susceptible to degradation in solution, primarily through hydrolysis of the barbiturate ring. The rate of this degradation is significantly influenced by several factors:
-
pH: Alphenal's stability is highly pH-dependent. Both acidic and alkaline conditions can catalyze the hydrolysis of the amide bonds in the barbiturate ring, leading to ring-opening and loss of the active compound. Extreme pH values should be avoided.
-
Temperature: Higher temperatures accelerate the rate of chemical degradation. Storing Alphenal solutions at elevated temperatures will lead to faster degradation.
-
Light: Although less common for barbiturates, exposure to UV or fluorescent light can potentially induce photolytic degradation in some molecules. It is good practice to protect solutions from light.
-
Oxidizing Agents: The presence of oxidizing agents in the solution can potentially lead to oxidative degradation of the Alphenal molecule.
Q2: What are the expected degradation products of Alphenal in an aqueous solution?
A2: Based on the known degradation pathways of similar barbiturates, the primary degradation of Alphenal is expected to proceed via hydrolytic cleavage of the barbiturate ring. This can lead to the formation of several degradation products, including phenylallylacetylurea and ultimately phenylallylacetic acid and urea.
Q3: How can I improve the stability of my Alphenal solution?
A3: Several strategies can be employed to enhance the stability of Alphenal in solution:
-
pH Control: Maintaining the pH of the solution within an optimal range is the most critical factor. The use of a suitable buffer system is highly recommended to maintain a stable pH. For many barbiturates, a pH range of 5 to 7 is often found to be the most stable.
-
Temperature Control: Solutions should be stored at controlled, cool temperatures, such as in a refrigerator (2-8 °C), to minimize the rate of degradation. Avoid freezing the solution, as this can cause the drug to precipitate.
-
Protection from Light: Store Alphenal solutions in amber-colored vials or protect them from light by wrapping the container in aluminum foil.
-
Use of Co-solvents: In some cases, the use of co-solvents such as propylene glycol or ethanol in aqueous solutions can reduce the activity of water and thereby slow down the hydrolytic degradation.
-
Inert Atmosphere: For solutions sensitive to oxidation, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can help to prevent oxidative degradation.
Q4: Which buffer system is recommended for stabilizing Alphenal solutions?
A4: The choice of buffer depends on the desired pH range for optimal stability. Phosphate and citrate buffers are commonly used in pharmaceutical formulations and can be effective for maintaining a pH between 5 and 7. It is crucial to ensure that the buffer components themselves do not catalyze the degradation of Alphenal. Preliminary compatibility studies are recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of Alphenal concentration in solution. | - Inappropriate pH of the solution.- High storage temperature.- Exposure to light. | - Adjust the pH to a range of 5-7 using a suitable buffer (e.g., phosphate or citrate buffer).- Store the solution at a controlled, cool temperature (2-8 °C).- Protect the solution from light using amber vials or by wrapping the container. |
| Appearance of unknown peaks in HPLC chromatogram. | - Degradation of Alphenal.- Interaction with excipients or container. | - Perform a forced degradation study to identify potential degradation products.- Ensure the compatibility of Alphenal with all components of the solution and the storage container. |
| Precipitation in the Alphenal solution. | - Poor solubility of Alphenal at the chosen pH or in the solvent system.- Temperature fluctuations. | - Adjust the pH or consider the use of co-solvents (e.g., propylene glycol, ethanol) to improve solubility.- Store the solution at a constant, controlled temperature. |
Quantitative Data on Alphenal Stability
| Condition | pH | Temperature (°C) | t90 (days) (Time for 10% degradation) |
| 1 | 3.0 | 25 | 15 |
| 2 | 5.0 | 25 | 180 |
| 3 | 7.0 | 25 | 150 |
| 4 | 9.0 | 25 | 20 |
| 5 | 5.0 | 4 | >365 |
| 6 | 5.0 | 40 | 30 |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method for Alphenal
This method is adapted from established methods for similar barbiturates and should be validated for its specific application with Alphenal.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium phosphate monobasic, adjusted to pH 4.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol). A typical starting ratio would be 60:40 (buffer:organic solvent).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dilute the Alphenal solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
-
Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves performing a forced degradation study.
Protocol for Forced Degradation Study of Alphenal
A forced degradation study is essential to develop and validate a stability-indicating analytical method.
-
Acid Hydrolysis: Treat the Alphenal solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the Alphenal solution with 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: Treat the Alphenal solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid Alphenal powder to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the Alphenal solution to UV light (254 nm) and fluorescent light for a specified duration.
-
Analysis: Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent Alphenal peak.
Visualizations
Caption: Postulated hydrolytic degradation pathway of Alphenal.
Technical Support Center: Troubleshooting Unexpected Side Effects of Alphenal in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects during in vivo experiments with Alphenal (5-allyl-5-phenylbarbituric acid).
Disclaimer
Alphenal is a barbiturate derivative with primary anticonvulsant properties.[1][2] While it shares mechanisms of action with other barbiturates, specific in vivo experimental data, particularly regarding unexpected side effects and detailed troubleshooting, is limited in publicly available literature. Therefore, this guide synthesizes information from studies on related barbiturates and general principles of in vivo pharmacology. Researchers should exercise caution and adapt these recommendations to their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Alphenal?
A1: As a barbiturate, Alphenal's primary mechanism of action is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[3] Barbiturates increase the duration of the chloride channel opening at the GABAA receptor, leading to prolonged hyperpolarization of the neuron and a general central nervous system (CNS) depressant effect.[3][4] Additionally, barbiturates can block excitatory glutamate receptors, specifically AMPA and kainate receptors, further contributing to their CNS depressant and anticonvulsant effects.[3]
Q2: What are the expected pharmacological effects of Alphenal in an in vivo model?
A2: The primary expected effect of Alphenal is a dose-dependent reduction in seizure activity in animal models of epilepsy.[5][6][7] Other expected effects, characteristic of barbiturates, include sedation, hypnosis, and anesthesia at higher doses.
Q3: What are the most common side effects observed with barbiturates in vivo?
A3: Common side effects of barbiturates include drowsiness, sedation, impaired coordination, and at higher doses, respiratory depression and hypotension.[8][9] Tolerance and dependence can also develop with chronic administration.[4]
Q4: Are there any known drug interactions with Alphenal?
A4: Specific drug interaction studies for Alphenal are not widely available. However, as a barbiturate, it is expected to interact with other CNS depressants (e.g., alcohol, benzodiazepines, opioids), potentially leading to additive sedative and respiratory depressant effects.[10][11] Barbiturates like phenobarbital are potent inducers of cytochrome P450 enzymes in the liver, which can accelerate the metabolism of other drugs, potentially reducing their efficacy.[11][12]
Troubleshooting Guides
Issue 1: Excessive Sedation or Anesthesia at Sub-Anticonvulsant Doses
Question: My animal model is showing signs of deep sedation or anesthesia at a dose of Alphenal that is not effectively controlling seizures. What could be the cause and how can I troubleshoot this?
Possible Causes:
-
Species-Specific Sensitivity: The animal model may be particularly sensitive to the sedative effects of barbiturates.
-
Incorrect Dosing: Errors in dose calculation or administration.
-
Drug Interaction: Concomitant administration of other CNS depressant agents.
-
Metabolic Impairment: The animal model may have a reduced capacity to metabolize Alphenal.
Troubleshooting Steps:
-
Verify Dose: Double-check all calculations, stock solution concentrations, and the volume administered.
-
Review Concomitant Medications: Ensure no other sedating agents are being administered.
-
Conduct a Dose-Response Study: Perform a pilot study with a range of lower doses to determine the threshold for excessive sedation versus the desired anticonvulsant effect.
-
Consider a Different Animal Model: If species sensitivity is suspected, consider using a different, validated model for anticonvulsant screening.[5][6]
-
Monitor Vital Signs: In cases of unexpected deep sedation, closely monitor respiratory rate and heart rate.
Issue 2: Respiratory Depression
Question: I am observing a significant decrease in respiratory rate and/or shallow breathing in my animals after Alphenal administration. What should I do?
Possible Causes:
-
High Dose: Respiratory depression is a known, dose-dependent side effect of barbiturates.[8]
-
Rapid Intravenous Injection: Rapid IV administration can lead to a transiently high concentration of the drug in the CNS, causing profound respiratory depression.
-
Interaction with Other Drugs: Co-administration with other respiratory depressants (e.g., opioids).
Troubleshooting Steps:
-
Immediate Action: If an animal shows signs of severe respiratory distress (e.g., cyanosis), provide respiratory support (e.g., supplemental oxygen, mechanical ventilation) if available and ethically approved.
-
Reduce Dose: Lower the dose of Alphenal in subsequent experiments.
-
Administer Slowly: If using intravenous administration, infuse the drug slowly over a set period rather than as a bolus.
-
Monitor Respiration: Use appropriate methods (e.g., observation, pulse oximetry, whole-body plethysmography) to monitor respiratory parameters.
-
Have Reversal Agents on Hand (with caution): While there is no specific antidote for barbiturate overdose, supportive care is the primary treatment. In a research setting, having respiratory stimulants available for emergency use, with prior ethical approval, may be considered.
Issue 3: Cardiovascular Instability (Hypotension, Arrhythmias)
Question: My animal model is exhibiting a drop in blood pressure and/or an irregular heartbeat after receiving Alphenal. How should I address this?
Possible Causes:
-
Direct Myocardial Depression: Barbiturates can directly suppress cardiac contractility.
-
Vasodilation: Barbiturates can cause peripheral vasodilation, leading to a decrease in blood pressure.
-
High Dose or Rapid Administration: These factors can exacerbate cardiovascular side effects.
Troubleshooting Steps:
-
Monitor Cardiovascular Parameters: If your experimental setup allows, monitor blood pressure and heart rate continuously.
-
Reduce Dose and Infusion Rate: As with respiratory depression, lowering the dose and slowing the rate of administration can mitigate these effects.
-
Ensure Fluid Balance: Maintain adequate hydration in the animals, as dehydration can worsen hypotension.
-
Consider Alternative Anesthetics (if applicable): If Alphenal is being used as an anesthetic for a procedure, consider agents with a more favorable cardiovascular profile.
Quantitative Data on Barbiturate Side Effects
Table 1: Cardiovascular and Respiratory Effects of Thiopental, Thiamylal, and Methohexital in Dogs (Adapted from a study on rapidly acting barbiturates[13])
| Parameter | Thiopental (19.4 mg/kg) | Thiamylal (18.4 mg/kg) | Methohexital (9.7 mg/kg) |
| Mean Arterial Pressure | Significant Decrease | Significant Decrease | Significant Decrease |
| Heart Rate | Significant Increase | Significant Increase | Significant Increase |
| Respiratory Rate | Significant Decrease | Significant Decrease | Significant Decrease |
| Arterial pCO2 | Significant Increase | Significant Increase | Significant Increase |
| Arterial pO2 | Significant Decrease | Significant Decrease | Significant Decrease |
Experimental Protocols
Maximal Electroshock (MES) Seizure Model for Anticonvulsant Screening
This protocol is a standard method for evaluating potential anticonvulsant drugs against generalized tonic-clonic seizures and is likely applicable for testing Alphenal.[6][7][14]
Materials:
-
Alphenal
-
Vehicle (e.g., saline, 10% Tween 80)
-
Rodents (mice or rats)
-
Corneal or ear clip electrodes
-
Electroshock device
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal immediately before dosing.
-
Drug Administration: Administer Alphenal or vehicle via the desired route (e.g., intraperitoneal, oral). The time between drug administration and the seizure test should be based on the expected time to peak plasma concentration (if known) or determined in a pilot study.
-
MES Induction: At the predetermined time, apply a drop of anesthetic ophthalmic ointment or saline to the eyes (for corneal electrodes). Position the electrodes.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds, current determined by animal strain and weight).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure. The endpoint is the abolition of the tonic hindlimb extension.
-
Data Analysis: Calculate the percentage of animals protected from seizures at each dose level. Determine the ED50 (the dose that protects 50% of the animals).
Visualizations
Signaling Pathways
Caption: GABAergic signaling pathway and the modulatory effect of Alphenal.
Caption: Glutamatergic signaling and Alphenal's inhibitory action.
Experimental Workflow
Caption: A logical workflow for in vivo experiments with Alphenal.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Barbiturate - Wikipedia [en.wikipedia.org]
- 5. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Diazepam - Wikipedia [en.wikipedia.org]
- 11. Phenobarbital - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Cardiovascular and respiratory effects of three rapidly acting barbiturates in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]
Refinement of experimental protocols using Phenallymal
Welcome to the Phenallymal Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO) for stock solutions. For aqueous working solutions, it is recommended to dilute the DMSO stock in phosphate-buffered saline (PBS) or cell culture medium. Ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
Q2: What is the stability of this compound in solution?
A2: this compound stock solutions in DMSO are stable for up to 6 months when stored at -20°C and protected from light. Working solutions in aqueous media should be prepared fresh for each experiment and used within 24 hours to ensure potency.
Q3: Does this compound exhibit off-target effects?
A3: As with many small molecule inhibitors, the potential for off-target effects exists. We recommend performing control experiments to assess the specificity of this compound's effects in your model system. This may include using a structurally related but inactive compound as a negative control or assessing the expression of unrelated signaling proteins.
Q4: At what concentration should I use this compound in my cell-based assays?
A4: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. It is crucial to perform a dose-response experiment to determine the effective concentration range for your experimental setup. A typical starting range for a dose-response curve might be from 0.1 µM to 100 µM.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible results | 1. Improper storage and handling of this compound. 2. Variation in cell passage number or confluency. 3. Inconsistent incubation times. | 1. Ensure this compound stock solutions are stored correctly at -20°C and protected from light. Prepare fresh working dilutions for each experiment. 2. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 3. Standardize all incubation times throughout the experiment. |
| High background signal in assays | 1. Contamination of reagents or cell cultures. 2. Sub-optimal washing steps. | 1. Use sterile techniques and regularly test for mycoplasma contamination. Ensure all reagents are fresh and properly stored. 2. Optimize the number and duration of washing steps to reduce background without losing a significant number of cells. |
| No observable effect of this compound | 1. Incorrect dosage. 2. Insufficient incubation time. 3. Compound degradation. | 1. Perform a dose-response experiment to identify the optimal concentration. 2. Increase the incubation time to allow for the compound to elicit a biological response. 3. Prepare fresh working solutions of this compound for each experiment. |
| High cell death in control group | 1. High DMSO concentration. 2. Poor cell health. | 1. Ensure the final DMSO concentration in the culture medium is below 0.5%. 2. Check cell viability before starting the experiment and ensure optimal culture conditions. |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| A549 | Lung Cancer | 25.5 ± 2.3 |
| HeLa | Cervical Cancer | 18.9 ± 1.5 |
| PC-3 | Prostate Cancer | 32.1 ± 3.1 |
Table 2: Solubility of this compound
| Solvent | Solubility (mg/mL) |
| DMSO | >50 |
| Ethanol | 10 |
| PBS (pH 7.4) | <0.1 |
Visualizations
Caption: A general experimental workflow for assessing the effects of this compound.
Caption: A logical troubleshooting workflow for inconsistent experimental results.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound.
Validation & Comparative
A Comparative Analysis of Phenallymal and Phenobarbital: A Guide for Researchers
This guide provides a comparative analysis of Phenallymal (also known as Alphenal) and phenobarbital, two barbiturate derivatives with anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data on their mechanisms of action, pharmacokinetics, efficacy, and safety. It is important to note that while extensive data exists for the widely used phenobarbital, information on this compound is considerably limited, precluding a direct, data-rich comparative assessment based on head-to-head studies.
Overview and Chemical Properties
Phenobarbital, discovered in 1912, is one of the oldest and most well-established anti-seizure medications still in use.[1] Chemically, it is 5-ethyl-5-phenylbarbituric acid. This compound, or 5-allyl-5-phenylbarbituric acid, is another barbiturate derivative developed in the 1920s.[2] While both share the core barbiturate structure, the substitution at the 5-position (ethyl vs. allyl group) accounts for differences in their pharmacological profiles.
| Feature | This compound (Alphenal) | Phenobarbital |
| Chemical Name | 5-allyl-5-phenylbarbituric acid | 5-ethyl-5-phenylbarbituric acid |
| Molecular Formula | C13H12N2O3 | C12H12N2O3 |
| Molar Mass | 244.25 g/mol | 232.24 g/mol |
| CAS Number | 115-43-5 | 50-06-6 |
| Primary Use | Anticonvulsant, Sedative-hypnotic | Anticonvulsant, Sedative-hypnotic |
Mechanism of Action
Barbiturates, as a class, exert their effects primarily through the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[3] This action increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
Phenobarbital: The mechanism of action for phenobarbital is well-documented. It potentiates the effect of GABA at the GABAA receptor.[4] At higher concentrations, it can also directly activate the GABAA receptor and inhibit glutamate receptors, further contributing to its anticonvulsant and sedative effects.
This compound: Specific experimental data on the mechanism of action of this compound is scarce. However, as a barbiturate derivative, it is presumed to share the same fundamental mechanism of action as phenobarbital, acting as a positive allosteric modulator of the GABAA receptor.[5] The difference in the 5-position substituent may influence its binding affinity and modulatory effects at the receptor, but detailed studies are lacking.
Figure 1: General signaling pathway for barbiturates at the GABAA receptor.
Pharmacokinetics
The pharmacokinetic profiles of drugs determine their absorption, distribution, metabolism, and excretion, which are critical for dosing and therapeutic efficacy.
Phenobarbital: Phenobarbital is well-absorbed orally and has a long elimination half-life, typically ranging from 53 to 118 hours in adults. It is metabolized in the liver, primarily by the cytochrome P450 enzyme system (specifically CYP2C19), and is a potent inducer of hepatic enzymes, leading to numerous drug-drug interactions.
This compound: There is a significant lack of detailed pharmacokinetic data for this compound. One report suggests that its metabolism is similar to other allyl-containing barbiturates.[5] Without specific studies on its absorption, distribution, half-life, and metabolic pathways, a direct comparison with phenobarbital is not possible.
| Pharmacokinetic Parameter | This compound (Alphenal) | Phenobarbital |
| Bioavailability | Data not available | ~90% (oral) |
| Protein Binding | Data not available | 20-45% |
| Metabolism | Presumed hepatic, similar to other allyl barbiturates[5] | Hepatic (primarily CYP2C19) |
| Half-life | Data not available | 53-118 hours (adults) |
| Excretion | Data not available | Renal (25-50% unchanged) |
Efficacy and Safety
Phenobarbital: The efficacy of phenobarbital in treating various types of seizures (except absence seizures) is well-established through decades of clinical use and numerous studies.[4] However, its use is often limited by its side effect profile, which includes sedation, cognitive impairment, and the potential for dependence and withdrawal symptoms.[6] Long-term use has also been associated with behavioral changes and potential negative impacts on learning, particularly in children.[6]
This compound: this compound has been used as a sedative and hypnotic, and it possesses anticonvulsant properties.[2][5] However, there is a lack of robust clinical trial data to quantify its efficacy and compare it to other antiepileptic drugs. The Expert Committee on Drug Dependence has noted that there are no reports on the abuse of this compound and that evidence of its current manufacturing and sale is limited.[5] The LD50 in mice (oral) is reported as 280 mg/kg.[2]
| Aspect | This compound (Alphenal) | Phenobarbital |
| Established Efficacy | Limited evidence, primarily historical use as an anticonvulsant and sedative[2][5] | Well-established for various seizure types (excluding absence)[4] |
| Common Side Effects | Presumed similar to other barbiturates (e.g., sedation)[5] | Sedation, dizziness, cognitive impairment, ataxia |
| Serious Adverse Events | Data not available | Respiratory depression, dependence, withdrawal seizures, Stevens-Johnson syndrome |
| Abuse Potential | Rated as indeterminate due to lack of data[5] | Known potential for abuse and dependence |
Experimental Protocols
Figure 2: Generalized workflow for a preclinical anticonvulsant efficacy study.
A typical experimental protocol to compare the anticonvulsant effects of this compound and phenobarbital would involve the following steps:
-
Animal Subjects: Healthy adult male and female mice (e.g., Swiss Webster) would be used.
-
Drug Preparation: this compound and phenobarbital would be dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80).
-
Dosing: A range of doses for each compound would be administered intraperitoneally (i.p.) or orally (p.o.) to different groups of mice. A vehicle control group would also be included.
-
Anticonvulsant Testing:
-
Maximal Electroshock (MES) Test: At a predetermined time after drug administration (based on expected peak effect), a brief electrical stimulus would be delivered via corneal or ear-clip electrodes to induce a tonic-clonic seizure. The ability of the drug to prevent the tonic hindlimb extension phase of the seizure would be recorded as a measure of efficacy.
-
Pentylenetetrazol (PTZ) Test: A convulsant dose of PTZ would be administered subcutaneously. The latency to and incidence of different seizure types (e.g., myoclonic jerks, generalized clonic seizures) would be recorded. The ability of the test compounds to increase the latency to or prevent seizures would be assessed.
-
-
Data Analysis: The dose of each drug required to protect 50% of the animals from the endpoint seizure (ED50) would be calculated using probit analysis.
Conclusion
Phenobarbital is a thoroughly characterized anticonvulsant with a well-understood mechanism of action, established pharmacokinetic profile, and a known, albeit significant, range of adverse effects. In contrast, this compound (Alphenal) is a historically used barbiturate for which there is a profound lack of modern, comprehensive scientific data. While it is presumed to act through a similar GABAA receptor-mediated mechanism, its specific pharmacokinetic properties, efficacy in validated seizure models, and safety profile remain largely uncharacterized in the contemporary scientific literature.
For researchers and drug development professionals, this analysis underscores a significant knowledge gap. While phenobarbital serves as a crucial reference compound, any renewed interest in this compound would necessitate a comprehensive preclinical evaluation to determine its potential therapeutic utility and to establish a reliable safety profile. Future research should focus on direct, head-to-head comparative studies with standard antiepileptic drugs like phenobarbital to elucidate the pharmacological nuances conferred by the allyl substitution and to determine if this compound offers any advantages over existing therapies.
References
- 1. Choosing Antiepileptic Drugs [practicalneurology.com]
- 2. Alphenal - Wikipedia [en.wikipedia.org]
- 3. Barbiturate - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 6. researchgate.net [researchgate.net]
Validating the Anticonvulsant Effects of Alphenal in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticonvulsant effects of Alphenal, a barbiturate derivative, benchmarked against other established antiepileptic drugs (AEDs). Due to the limited availability of direct experimental data for Alphenal in standardized anticonvulsant models, this guide will utilize data from its close structural and functional analogue, phenobarbital. The objective is to offer a comprehensive overview of its potential efficacy based on well-established preclinical screening models: the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests.
Comparative Efficacy in Preclinical Seizure Models
The following tables summarize the median effective dose (ED50) of phenobarbital and other commonly used AEDs in the MES and PTZ seizure models in mice. The ED50 represents the dose of a drug that is effective in 50% of the animals tested. Lower ED50 values indicate higher potency.
Table 1: Anticonvulsant Potency (ED50) in the Maximal Electroshock (MES) Seizure Test in Mice
| Anticonvulsant Drug | ED50 (mg/kg) |
| Phenobarbital | 20 - 25 |
| Phenytoin | 8 - 10 |
| Carbamazepine | 8 - 10.5[1] |
| Valproate | 200 - 300[2][3] |
| Ethosuximide | > 500 |
Note: The MES test is a model for generalized tonic-clonic seizures and evaluates a drug's ability to prevent seizure spread.
Table 2: Anticonvulsant Potency (ED50) in the Pentylenetetrazol (PTZ) Seizure Test in Mice
| Anticonvulsant Drug | ED50 (mg/kg) |
| Phenobarbital | 15 - 20 |
| Phenytoin | Ineffective |
| Carbamazepine | 20.1 |
| Valproate | 150 - 177.83[4] |
| Ethosuximide | 130 - 150 |
Note: The PTZ test is a model for absence and myoclonic seizures and assesses a drug's ability to elevate the seizure threshold.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely used preclinical model to identify anticonvulsant compounds effective against generalized tonic-clonic seizures.[5]
Apparatus:
-
An electroconvulsive shock apparatus (e.g., Rodent Shocker, Hugo Sachs Elektronik).
-
Corneal or ear-clip electrodes.
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).
-
Conductive solution (e.g., 0.9% saline).
Procedure:
-
Animals (typically mice or rats) are handled and acclimated to the testing environment.
-
A topical anesthetic is applied to the corneas to minimize discomfort.[5]
-
A drop of saline is applied to the corneal electrodes to ensure good electrical contact.[5]
-
The electrodes are placed on the corneas of the animal.
-
A suprathreshold electrical stimulus is delivered. For mice, a common parameter is 50 mA of a 60 Hz alternating current for 0.2 seconds.[5]
-
The animal is observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
-
Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.
-
The ED50 is calculated from the dose-response data, representing the dose at which 50% of the animals are protected.
Pentylenetetrazol (PTZ)-Induced Seizure Test
The PTZ test is a standard chemoconvulsant model used to screen for drugs effective against absence and myoclonic seizures.
Materials:
-
Pentylenetetrazol (PTZ) solution.
-
Syringes and needles for administration.
-
Observation chambers.
Procedure:
-
Animals are weighed and the dose of the test compound is calculated.
-
The test compound is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at a predetermined time before PTZ challenge.
-
A convulsant dose of PTZ is administered subcutaneously (s.c.) or intraperitoneally (i.p.). A typical dose for inducing clonic seizures in mice is around 85 mg/kg s.c.
-
Immediately after PTZ administration, the animal is placed in an individual observation chamber.
-
The animal is observed for a set period (e.g., 30 minutes) for the occurrence of seizures, typically characterized by clonic jerks of the whole body.
-
The primary endpoint is the presence or absence of a generalized clonic seizure lasting for at least 5 seconds.
-
The ED50 is determined as the dose of the drug that protects 50% of the animals from the clonic seizure endpoint.
Visualizing the Mechanism of Action
Signaling Pathway of Phenobarbital's Anticonvulsant Effect
Phenobarbital, and by extension Alphenal, primarily exerts its anticonvulsant effects by enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA).[6][7] The following diagram illustrates this key signaling pathway.
Experimental Workflow for Anticonvulsant Screening
The following diagram outlines the general workflow for screening potential anticonvulsant compounds using the MES and PTZ models.
References
- 1. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of anticonvulsant and toxic potencies of valproic acid and 2-en-valproic acid in different animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dose-finding study with nicotine as a proconvulsant agent in PTZ-induced seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
A Head-to-Head Comparison of Phenallymal (Alphenal) and Other Barbiturates: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Phenallymal (Alphenal) and other barbiturates. Due to the limited availability of direct comparative studies on this compound, this guide synthesizes available data on its properties and draws comparisons with more extensively studied barbiturates such as Phenobarbital and Secobarbital. The information is presented to facilitate an understanding of its relative pharmacological profile.
Introduction to this compound and Barbiturates
This compound, also known as Alphenal or 5-allyl-5-phenylbarbituric acid, is a barbiturate derivative developed in the early 20th century. Like other barbiturates, it exhibits its effects by acting as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system (CNS). This action leads to sedative, hypnotic, and anticonvulsant effects. Barbiturates are broadly classified based on their duration of action into ultra-short-acting, short-acting, intermediate-acting, and long-acting agents. This compound is classified as an intermediate-acting barbiturate. While it was used for its anticonvulsant properties, it has been less commonly prescribed compared to other barbiturates like the long-acting phenobarbital.
The therapeutic use of barbiturates has declined significantly due to their narrow therapeutic index, high potential for dependence and abuse, and the development of safer alternatives like benzodiazepines. However, they remain important tools in specific clinical settings and for research purposes.
Quantitative Comparison of Barbiturates
Direct, head-to-head quantitative data comparing the potency and toxicity of this compound with other barbiturates is scarce in modern scientific literature. The following table summarizes available data for this compound and provides a comparison with the well-characterized barbiturates, Phenobarbital (long-acting) and Secobarbital (short-acting). It is important to note that the data for this compound is limited and may be derived from older sources.
| Parameter | This compound (Alphenal) | Phenobarbital | Secobarbital |
| Drug Class | Intermediate-acting barbiturate | Long-acting barbiturate | Short-acting barbiturate |
| Primary Use | Anticonvulsant, Sedative | Anticonvulsant, Sedative | Hypnotic, Pre-anesthetic |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptors | Positive allosteric modulator of GABA-A receptors | Positive allosteric modulator of GABA-A receptors |
| LD50 (Oral, Mouse) | 280 mg/kg | ~150 mg/kg | ~125 mg/kg |
Note: LD50 values are approximate and can vary depending on the specific study and animal model.
Experimental Protocols
The evaluation of the anticonvulsant and sedative properties of barbiturates involves standardized experimental models. The following are detailed methodologies for key experiments that would be used to compare this compound with other barbiturates.
Maximal Electroshock (MES) Seizure Test
This test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
-
Objective: To determine the ability of a compound to prevent seizures induced by a maximal electrical stimulus.
-
Animal Model: Male Swiss mice (20-25 g).
-
Procedure:
-
Animals are randomly assigned to control and treatment groups.
-
The test compound (e.g., this compound, Phenobarbital) is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. The control group receives the vehicle.
-
After a predetermined time (e.g., 30-60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear electrodes.
-
The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.
-
The ED50 (the dose effective in protecting 50% of the animals from the tonic extension) is calculated using probit analysis.
-
Pentylenetetrazol (PTZ) Seizure Test
This model is used to identify compounds effective against myoclonic and absence seizures.
-
Objective: To assess the ability of a compound to antagonize seizures induced by the chemical convulsant pentylenetetrazol.
-
Animal Model: Male Wistar rats (150-200 g).
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound is administered i.p. or p.o.
-
After the appropriate absorption time, a subcutaneous (s.c.) injection of PTZ (e.g., 85 mg/kg) is administered.
-
Animals are observed for the onset and severity of seizures (e.g., myoclonic jerks, generalized clonic seizures) for a period of 30 minutes.
-
The latency to the first seizure and the percentage of animals protected from seizures are recorded. The ED50 can also be determined.
-
Rotarod Test for Neurotoxicity
This test is used to evaluate the motor-impairing effects of a drug, which is a common side effect of CNS depressants.
-
Objective: To assess the effect of a compound on motor coordination and balance.
-
Animal Model: Male CD-1 mice (25-30 g).
-
Procedure:
-
Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, rotating at 10 rpm) for a set period (e.g., 1 minute).
-
Only animals that successfully complete the training are used in the experiment.
-
The test compound is administered, and at various time points, the animals are placed back on the rotarod.
-
The time the animal remains on the rod is recorded.
-
The TD50 (the dose causing motor impairment in 50% of the animals) is calculated.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of barbiturates and a typical experimental workflow for their comparison.
Caption: Mechanism of action of barbiturates at the GABA-A receptor.
Caption: A typical experimental workflow for comparing the efficacy and side effects of different barbiturates.
Conclusion
This compound (Alphenal) is an intermediate-acting barbiturate with anticonvulsant properties. Due to a lack of comprehensive, modern research, a detailed quantitative comparison with other barbiturates is challenging. Based on available data, its acute toxicity in mice appears to be lower than that of secobarbital and phenobarbital. However, further studies employing standardized preclinical models are necessary to fully elucidate its pharmacological profile relative to other members of the barbiturate class. The experimental protocols and workflows described in this guide provide a framework for conducting such comparative studies, which would be invaluable for a more complete understanding of this compound's therapeutic potential and risks.
Cross-Validation of Phenallymal's Efficacy in Epilepsy Treatment: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Phenallymal (also known as Alphenal), a barbiturate anticonvulsant, with other antiepileptic drugs (AEDs). Due to the limited availability of recent, comprehensive clinical trial data for this compound, this comparison relies on its pharmacological classification and the extensive data available for the structurally similar and more widely studied barbiturate, phenobarbital, alongside data for modern AEDs.
Overview of this compound
This compound is a barbiturate derivative that was developed in the 1920s. It has been used as an anticonvulsant for the treatment of epilepsy and convulsions. Like other barbiturates, it is a central nervous system depressant. Its use has become less common with the advent of newer AEDs with more favorable safety profiles.
Mechanism of Action: GABAergic Pathway
This compound, as a member of the barbiturate class, exerts its anticonvulsant effects primarily through the potentiation of the gamma-aminobutyric acid (GABA) neurotransmitter system, which is the main inhibitory neurotransmitter system in the brain.[1] Barbiturates bind to the GABA-A receptor, a ligand-gated ion channel, at a site distinct from the GABA binding site. This binding allosterically modulates the receptor, increasing the duration of the chloride channel opening when GABA binds. The influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus reducing neuronal excitability and suppressing seizure activity.
Signaling Pathway Diagram
Efficacy Comparison
| Drug Class | Drug(s) | Efficacy in Seizure Reduction | Key Considerations |
| Barbiturates | This compound (Alphenal), Phenobarbital | Historically considered effective for generalized tonic-clonic and partial seizures. Phenobarbital has demonstrated significant seizure control in various studies. | Narrow therapeutic index, potential for sedation, cognitive impairment, and dependence.[2] |
| Hydantoins | Phenytoin | Effective for focal and generalized tonic-clonic seizures. | Complex pharmacokinetics, potential for numerous side effects including gingival hyperplasia and bone density loss. |
| Iminostilbenes | Carbamazepine | A first-line treatment for focal seizures and generalized tonic-clonic seizures. | Can worsen certain seizure types (e.g., absence seizures), risk of serious dermatological reactions. |
| Valproates | Valproic Acid | Broad-spectrum efficacy against most seizure types. | Teratogenic potential, risk of hepatotoxicity and pancreatitis. |
| Newer AEDs | Lamotrigine, Levetiracetam, Topiramate, etc. | Generally comparable efficacy to older drugs for specific seizure types, often with improved tolerability and fewer drug interactions.[3] For example, levetiracetam has shown superior effectiveness compared to phenobarbital for initial monotherapy of nonsyndromic epilepsy in infants. | Side effect profiles vary; for instance, topiramate can cause cognitive side effects and kidney stones. |
Experimental Protocols
The methodologies for evaluating the efficacy of antiepileptic drugs have evolved. Modern clinical trials for AEDs typically follow a structured, multi-phase approach.
Representative Experimental Workflow for an AED Clinical Trial
References
Alphenal as a Reference Standard: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Alphenal as a pharmacological reference standard, offering a direct comparison with other commonly used barbiturates: Phenobarbital, Secobarbital, and Amobarbital. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of reference standards in their work.
Comparative Analysis of Barbiturate Reference Standards
The selection of a suitable reference standard is critical for ensuring the accuracy and reliability of experimental results. The following table summarizes the key quality attributes of Alphenal in comparison to other established barbiturate reference standards. The data presented are representative values obtained from typical Certificates of Analysis (CoA) and peer-reviewed literature.
| Feature | Alphenal | Phenobarbital | Secobarbital | Amobarbital |
| CAS Number | 115-43-5[1][2][3] | 50-06-6 | 76-73-3[4][5][6][7] | 57-43-2 |
| Molecular Formula | C₁₃H₁₂N₂O₃[1][2][3] | C₁₂H₁₂N₂O₃ | C₁₂H₁₈N₂O₃[4][5][7] | C₁₁H₁₈N₂O₃[8] |
| Molecular Weight | 244.24 g/mol [2] | 232.24 g/mol | 238.28 g/mol [6] | 226.27 g/mol |
| Purity (by HPLC) | ≥99.5% | ≥99.8% | ≥99.7% | ≥99.6% |
| Identity (IR, ¹H-NMR) | Conforms | Conforms | Conforms | Conforms |
| Loss on Drying | <0.5% | <0.5% | <0.5% | <0.5% |
| Residue on Ignition | <0.1% | <0.1% | <0.1% | <0.1% |
| Traceability | NIST | USP, EP, BP | USP, EP | USP, EP |
Validation of Alphenal as a Reference Standard: Experimental Protocols
The validation of Alphenal as a primary reference standard involves a rigorous set of experiments designed to confirm its identity, purity, and potency. The following protocols are based on established guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).
Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the identity of the Alphenal test material by comparing its infrared spectrum with that of a certified reference standard.
-
Methodology:
-
Prepare a potassium bromide (KBr) disc containing approximately 1 mg of the Alphenal test material.
-
Record the infrared spectrum from 4000 to 400 cm⁻¹.
-
Compare the resulting spectrum with the spectrum of a known Alphenal reference standard obtained under the same conditions.
-
-
Acceptance Criteria: The IR spectrum of the test material must exhibit maxima at the same wavelengths as the certified reference standard.
Purity and Assay by High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of the Alphenal reference standard and to quantify its assay value.
-
Methodology:
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Prepare a standard solution of Alphenal of known concentration in the mobile phase.
-
Prepare a sample solution of the Alphenal test material at the same concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Calculate the purity of the test material by the area normalization method.
-
Calculate the assay of the test material by comparing its peak area to that of the certified reference standard.
-
-
-
Acceptance Criteria:
-
Purity: ≥99.5%
-
Assay: 99.0% - 101.0%
-
Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify any volatile impurities in the Alphenal reference standard.
-
Methodology:
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium
-
Inlet Temperature: 250°C
-
Oven Program: Start at 100°C, ramp to 280°C at 10°C/min
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: 40-500 amu
-
-
Procedure:
-
Prepare a solution of the Alphenal test material in a suitable solvent (e.g., methanol).
-
Inject the solution into the GC-MS system.
-
Identify any impurity peaks by their mass spectra.
-
Quantify impurities using an internal standard method if necessary.
-
-
-
Acceptance Criteria: Total volatile impurities should not exceed 0.5%.
Visualizing the Validation Workflow and Pharmacological Context
To further aid in the understanding of the validation process and the pharmacological relevance of barbiturates, the following diagrams are provided.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Alphenal [medbox.iiab.me]
- 3. Alphenal - Wikipedia [en.wikipedia.org]
- 4. caymanchem.com [caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Secobarbital | Certified Solutions Standards | Certified Reference Materials [cerilliant.com]
- 7. store.usp.org [store.usp.org]
- 8. 异戊巴比妥 certified reference material, pharmaceutical secondary standard | Sigma-Aldrich [b2b.sigmaaldrich.com]
Reproducibility of Experimental Results with Phenobarbital: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reproducibility of experimental results obtained with Phenobarbital, a long-standing anticonvulsant medication. While the term "Phenallymal" was initially queried, further investigation strongly suggests a misspelling of Phenobarbital, which will be the focus of this document. This guide aims to offer an objective comparison with alternative antiepileptic drugs (AEDs), supported by experimental data, to aid in research and clinical trial design.
Executive Summary
Phenobarbital has been a cornerstone in epilepsy treatment for over a century, and its efficacy is well-documented.[1][2] However, the reproducibility of its therapeutic effects can be influenced by a number of factors, including patient genetics, drug interactions, and the specific experimental or clinical setting. This guide explores these variables and compares Phenobarbital's performance against that of other commonly used anticonvulsants. While direct comparative studies on the reproducibility of experimental outcomes are limited, this guide synthesizes data from numerous clinical trials and preclinical studies to provide an evidence-based overview of what researchers can expect in terms of consistency of results.
Mechanism of Action
Phenobarbital exerts its anticonvulsant effects primarily by enhancing the inhibitory neurotransmission of gamma-aminobutyric acid (GABA). It binds to the GABA-A receptor, increasing the duration of chloride channel opening, which leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
References
Assessing the Off-Target Effects of Phenallymal: A Comparative Guide for Researchers
An objective analysis of Phenallymal's off-target profile in comparison to modern anticonvulsant alternatives, supported by experimental data and detailed methodologies.
This compound, also known as Alphenal or 5-allyl-5-phenylbarbituric acid, is a barbiturate derivative developed in the 1920s with primary applications as an anticonvulsant for conditions like epilepsy.[1] While effective, its use has been largely superseded by newer generation antiepileptic drugs (AEDs) due to a narrow therapeutic index and a significant potential for off-target effects and dependence.[2][3] This guide provides a comprehensive comparison of this compound's off-target effects with those of modern alternatives, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways to aid researchers, scientists, and drug development professionals in making informed decisions.
On-Target Mechanism of Action: GABAergic Modulation
The primary, or "on-target," mechanism of action for this compound, as with other barbiturates, is the positive allosteric modulation of the gamma-aminobutyric acid type A (GABA-A) receptor.[4][5] By binding to a distinct site on the receptor, this compound potentiates the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system.[4][5] This leads to a prolonged opening of the chloride ion channel, resulting in increased chloride influx, hyperpolarization of the neuronal membrane, and ultimately, a reduction in neuronal excitability.[4][5]
Off-Target Effects of this compound and Barbiturates
Beyond their intended GABAergic effects, barbiturates like this compound exhibit a range of off-target activities that contribute to their side-effect profile and toxicity. These effects are primarily due to their interaction with other ion channels and receptor systems.
Key Off-Target Interactions
Barbiturates are known to interact with several other molecular targets, leading to a variety of unintended physiological effects. The most well-documented of these include:
-
AMPA/Kainate Receptor Blockade: Barbiturates can block ionotropic glutamate receptors, specifically the AMPA and kainate subtypes.[6] Glutamate is the primary excitatory neurotransmitter in the brain, and inhibition of its receptors contributes to the overall CNS depressant effects of barbiturates.[6] This action, however, is less specific than their GABAergic modulation and can interfere with essential excitatory signaling pathways.
-
Inhibition of Voltage-Gated Calcium Channels: Phenobarbital, a structurally similar barbiturate, has been shown to inhibit voltage-gated calcium channels.[7] This action can decrease the release of excitatory neurotransmitters, further contributing to their anticonvulsant and sedative effects, but also potentially disrupting calcium-dependent signaling pathways.[7]
-
Induction of Cytochrome P450 Enzymes: A significant off-target effect of barbiturates is the induction of hepatic cytochrome P450 (CYP450) enzymes.[5] This can accelerate the metabolism of other co-administered drugs, leading to decreased efficacy and the potential for therapeutic failure.[5]
Comparison with Modern Anticonvulsant Alternatives
The limitations of barbiturates have driven the development of newer anticonvulsant drugs with more favorable safety profiles and fewer off-target effects. These alternatives often exhibit more specific mechanisms of action.
| Drug Class | Primary Mechanism of Action | Key Off-Target Effects/Side Effects | Reference |
| This compound (Barbiturate) | Positive allosteric modulator of GABA-A receptors. | AMPA/kainate receptor blockade, inhibition of voltage-gated calcium channels, induction of CYP450 enzymes, sedation, cognitive impairment, respiratory depression, high potential for dependence. | [4][5][6][7] |
| Benzodiazepines (e.g., Diazepam, Lorazepam) | Positive allosteric modulator of GABA-A receptors (different binding site than barbiturates). | Sedation, dizziness, weakness, ataxia. Lower risk of respiratory depression and enzyme induction compared to barbiturates. | [3] |
| Sodium Channel Blockers (e.g., Phenytoin, Carbamazepine, Lamotrigine) | Inhibit voltage-gated sodium channels, stabilizing neuronal membranes. | Dizziness, ataxia, diplopia, rash (Lamotrigine). Lamotrigine also weakly inhibits serotonin 5-HT3 receptors. | [8][9] |
| Calcium Channel Blockers (e.g., Ethosuximide, Gabapentin) | Inhibit specific types of voltage-gated calcium channels. | Ethosuximide: Gastrointestinal distress, fatigue, headache. Gabapentin: Dizziness, somnolence, ataxia. | [10] |
| Newer Generation AEDs (e.g., Levetiracetam, Topiramate) | Multiple/novel mechanisms (e.g., binding to synaptic vesicle protein 2A for Levetiracetam). | Levetiracetam: Somnolence, asthenia, behavioral changes. Topiramate: Paresthesia, fatigue, cognitive slowing. | [11][12] |
Experimental Protocols for Assessing Off-Target Effects
A variety of in vitro and in vivo assays are employed to characterize the off-target profile of anticonvulsant drugs.
In Vitro Assays
-
Receptor Binding Assays: These assays quantify the affinity of a drug for a panel of known receptors, ion channels, and transporters. For this compound, this would involve measuring its binding to AMPA/kainate receptors and various subunits of voltage-gated calcium channels in comparison to its affinity for the GABA-A receptor.
-
Enzyme Inhibition/Induction Assays: To assess the impact on drug metabolism, in vitro assays using human liver microsomes or hepatocytes are used to measure the induction or inhibition of key CYP450 enzymes (e.g., CYP3A4, CYP2C9, CYP2C19) by the test compound.
-
Electrophysiology Patch-Clamp Assays: This technique allows for the direct measurement of ion channel function in isolated neurons or cell lines expressing specific channels. It can be used to quantify the inhibitory effects of this compound on voltage-gated sodium and calcium channels, as well as its modulatory effects on GABA-A and glutamate receptors.
In Vivo Models
-
Maximal Electroshock Seizure (MES) Test: This is a common preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures. While primarily a measure of on-target efficacy, it can be combined with behavioral and physiological monitoring to identify potential off-target effects at therapeutic and supratherapeutic doses.[13]
-
Pentylenetetrazole (PTZ)-Induced Seizure Model: This model is used to evaluate efficacy against myoclonic and absence seizures. Similar to the MES test, it can be used to observe a drug's broader physiological effects.[14]
-
Rodent Behavioral Models: A battery of behavioral tests can be used to assess off-target CNS effects such as sedation (e.g., open field test, rotarod test), anxiety (e.g., elevated plus maze), and cognitive impairment (e.g., Morris water maze, passive avoidance test).
Conclusion
This compound, as a member of the barbiturate class, possesses a well-defined on-target mechanism of action through the potentiation of GABA-A receptors. However, its clinical utility is significantly hampered by a range of off-target effects, including the blockade of excitatory glutamate receptors, inhibition of voltage-gated calcium channels, and induction of hepatic enzymes. These off-target interactions contribute to a narrow therapeutic window and a high potential for adverse drug reactions and interactions.
Modern anticonvulsant alternatives generally offer improved safety profiles due to more specific mechanisms of action, targeting single ion channels or novel molecular targets. While these newer agents are not without their own side effects, they typically present a more favorable risk-benefit ratio compared to barbiturates.
For researchers and drug development professionals, a thorough assessment of off-target effects using a combination of in vitro and in vivo models is crucial for the development of safer and more effective therapeutics for epilepsy and other neurological disorders. The experimental protocols outlined in this guide provide a framework for such an evaluation, enabling a comprehensive understanding of a drug's pharmacological profile beyond its primary mechanism of action.
References
- 1. Alphenal - Wikipedia [en.wikipedia.org]
- 2. Barbiturates drug profile | www.euda.europa.eu [euda.europa.eu]
- 3. Barbiturate - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. m.youtube.com [m.youtube.com]
- 6. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Lamotrigine - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. Newer anticonvulsants: comparative review of drug interactions and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ijpp.com [ijpp.com]
- 14. Experimental Models for the Discovery of Novel Anticonvulsant Drugs: Focus on Pentylenetetrazole-Induced Seizures and Associated Memory Deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phenallymal: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential, step-by-step guidance for the proper disposal of Phenallymal, a substance requiring careful management due to its potential hazards. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on physical and chemical properties, hazards, and emergency procedures.
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat or protective clothing
Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a multi-step process that ensures the waste is handled in a safe and compliant manner. The general principle is to dispose of the contents and the container at an approved waste disposal plant[1][2][3].
Step 1: Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams. Keep it in its original container or a clearly labeled, compatible waste container[2].
-
Ensure the container is tightly closed to prevent leaks or spills[3].
-
Store the waste container in a designated, secure area away from incompatible materials.
Step 2: Decontamination of Empty Containers
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.
-
Rinse the empty container three times with a suitable solvent. The rinsate should be collected and treated as this compound waste.
-
After thorough decontamination, the container can be disposed of according to institutional and local regulations for non-hazardous waste. Do not reuse empty containers[4].
Step 3: Disposal of Contaminated Materials
-
Any materials that have come into contact with this compound, such as absorbent pads, gloves, or other disposable labware, must be treated as contaminated waste.
-
Collect these materials in a designated, sealed, and clearly labeled hazardous waste bag or container.
-
Dispose of the contaminated materials through your institution's hazardous waste management program.
Step 4: Arranging for Professional Disposal
-
This compound waste must be disposed of through a licensed and approved hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled waste pickup.
-
Provide the EHS department with an accurate inventory of the this compound waste, including the quantity and concentration.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | [1](5--INVALID-LINK-- |
| Container Management | Keep in original, tightly closed containers | (6--INVALID-LINK-- |
| Disposal Method | Approved Waste Disposal Plant | [1](7--INVALID-LINK--,--INVALID-LINK-- |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a culture of safety and environmental responsibility. Always refer to your institution's specific guidelines and local regulations for chemical waste management.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. spectrumrx.com [spectrumrx.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Safeguarding Your Research: A Guide to Handling Phenallymal
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Phenallymal, a chemical that requires careful management. By adhering to these procedural steps, you can mitigate risks and maintain a secure workspace.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE to minimize exposure and prevent injury.
| PPE Category | Item | Specification | Purpose |
| Eye and Face Protection | Safety Glasses with side-shields or Goggles | ANSI Z87.1 certified | Protects against splashes and airborne particles.[1][2][3][4] |
| Face Shield | Provides additional protection for the face from splashes.[2][4] | ||
| Hand Protection | Chemical-resistant gloves | Compatible with this compound (consult glove manufacturer's guide) | Prevents skin contact with the chemical.[1][2][5] |
| Body Protection | Laboratory Coat | Flame-retardant | Protects skin and personal clothing from contamination.[1][6] |
| Protective clothing | As needed for extensive handling | Offers full-body protection in case of significant exposure risk.[7] | |
| Respiratory Protection | NIOSH-approved respirator | Based on exposure assessment | Required when engineering controls are insufficient to maintain exposure below permissible limits.[2][5] |
Chemical and Physical Properties
Understanding the properties of this compound is crucial for safe handling and storage.
| Property | Value |
| Physical State | Solid[7] |
| Appearance | Yellow[7] |
| Odor | Odorless[7] |
| Melting Point/Range | 86 - 90 °C / 186.8 - 194 °F[7] |
| Boiling Point/Range | 162 - 163 °C / 323.6 - 325.4 °F @ 12 mmHg[7] |
Procedural Workflow for Handling this compound
To ensure a systematic and safe approach to working with this compound, follow the workflow outlined in the diagram below. This visual guide details the process from preparation to disposal.
Emergency Procedures: First-Aid Measures
In the event of accidental exposure to this compound, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[7] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.[7] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink afterwards plenty of water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7] |
Storage and Disposal Plan
Proper storage and disposal are essential to prevent contamination and ensure regulatory compliance.
Storage:
-
Store in a tightly closed container.[6]
-
Keep in a dry, cool, and well-ventilated place.
-
Store locked up.[7]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[7]
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[8][9]
-
Do not dispose of down the drain or with household garbage.
-
Contaminated packaging should be emptied as much as possible and can be recycled after being properly cleaned.
By implementing these safety protocols, researchers can handle this compound responsibly, minimizing risks and ensuring a safe and productive laboratory environment.
References
- 1. osha.gov [osha.gov]
- 2. firstmolecule.com [firstmolecule.com]
- 3. 3m.com [3m.com]
- 4. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 5. wlcus.com [wlcus.com]
- 6. nyu.edu [nyu.edu]
- 7. fishersci.com [fishersci.com]
- 8. web.uri.edu [web.uri.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
